molecular formula C20H30O6 B15590399 3-O-Methyltirotundin

3-O-Methyltirotundin

Cat. No.: B15590399
M. Wt: 366.4 g/mol
InChI Key: SOLCYTMIFQPNDN-NPRIMNCMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Methyltirotundin is a useful research compound. Its molecular formula is C20H30O6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

[(2S,4R,8S,9R)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3/t12-,14+,15+,16-,19?,20?/m0/s1

InChI Key

SOLCYTMIFQPNDN-NPRIMNCMSA-N

Origin of Product

United States

Foundational & Exploratory

Biological Activity of 3-O-Methyltirotundin: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating the therapeutic potential of natural compounds have shown interest in sesquiterpenoid lactones, a class of molecules known for their diverse biological activities. One such compound, 3-O-Methyltirotundin, a sesquiterpenoid isolated from the plant Tithonia diversifolia, has been a subject of scientific inquiry. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of specific data on the biological activity, mechanism of action, and quantitative efficacy of this compound.

While the broader class of sesquiterpenoids and extracts of Tithonia diversifolia have been extensively studied for their pharmacological properties, information directly pertaining to this compound is limited. This technical guide aims to present the currently available information and highlight the knowledge gaps that future research may address.

Chemical Identity

PropertyValue
Compound Name This compound
CAS Number 1021945-29-8
Chemical Class Sesquiterpenoid
Natural Source Tithonia diversifolia

Review of Existing Literature

Current scientific databases and publications lack specific studies detailing the biological activities of this compound. Research on compounds isolated from Tithonia diversifolia has often focused on other, more abundant or potent, sesquiterpenoid lactones.

For instance, studies on Tithonia diversifolia have reported the isolation and characterization of various other compounds with demonstrated biological effects:

  • Tagitinins: These are some of the most well-studied compounds from Tithonia diversifolia and have shown anti-inflammatory, and cytotoxic activities.

  • Tirotundin derivatives: While this compound is a derivative of tirotundin, specific data on its activity is not available. Other derivatives, such as 8β-O-(2-methylbutyroyl)tirotundin and 8β-O-(isovaleroyl)tirotundin, have been isolated, but their biological profiles are not extensively characterized in the available literature.

  • 1β-methoxydiversifolin-3-O-methyl ether: This compound, also isolated from Tithonia diversifolia, has been reported to possess antiviral activity.

The absence of specific data for this compound prevents a detailed discussion of its mechanism of action, potential signaling pathway involvement, or quantitative measures of its activity such as IC50 or EC50 values.

Future Research Directions

The structural similarity of this compound to other bioactive sesquiterpenoid lactones suggests that it may possess interesting pharmacological properties. To elucidate its potential, future research should focus on the following areas:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological screening.

  • In Vitro Bioassays: Screening of the compound for a wide range of biological activities, including but not limited to:

    • Cytotoxicity against various cancer cell lines.

    • Anti-inflammatory effects, for example, by measuring the inhibition of pro-inflammatory cytokines or enzymes.

    • Antimicrobial activity against a panel of bacteria and fungi.

    • Antiviral and antiparasitic properties.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies should be conducted to determine the underlying mechanism of action. This could involve investigating its effects on specific signaling pathways, such as NF-κB, MAPK, or apoptosis-related pathways.

  • Quantitative Analysis: Determination of potency and efficacy through the calculation of IC50 or EC50 values.

Experimental Workflow for Future Investigations

Below is a proposed experimental workflow for the initial biological characterization of this compound.

experimental_workflow cluster_extraction Isolation & Purification cluster_screening Biological Screening cluster_mechanistic Mechanism of Action cluster_quantification Quantitative Analysis extraction Extraction from Tithonia diversifolia chromatography Chromatographic Separation extraction->chromatography purification Purification of this compound chromatography->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) purification->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) cytotoxicity->pathway_analysis apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) cytotoxicity->apoptosis_assay anti_inflammatory->pathway_analysis ic50_determination IC50/EC50 Determination pathway_analysis->ic50_determination apoptosis_assay->ic50_determination

Proposed experimental workflow for investigating the biological activity of this compound.

Conclusion

The Chemical Architecture of 3-O-Methyltirotundin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structure, Properties, and Biological Context of a Sesquiterpenoid from Tithonia diversifolia

Abstract

This technical guide provides a comprehensive overview of the chemical structure and associated methodologies for the sesquiterpenoid 3-O-Methyltirotundin, a natural product isolated from Tithonia diversifolia. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the physicochemical properties, provides a representative experimental protocol for its isolation and characterization, and explores a potential biological mechanism of action through the inhibition of the NF-κB signaling pathway. All quantitative data are presented in structured tables, and a mandatory visualization of the proposed signaling pathway is provided in the DOT language for Graphviz.

Introduction

Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower, is a plant rich in various secondary metabolites, particularly sesquiterpenoid lactones. These compounds have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, cytotoxic, and anti-malarial properties. Among these complex natural products is this compound, a derivative of the more commonly known tirotundin. This guide focuses on the chemical structure, isolation, and potential biological relevance of this compound, providing a technical resource for its further investigation and potential therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound is a sesquiterpenoid lactone characterized by a germacrane (B1241064) skeleton. The systematic name for a closely related and likely identical compound is 1β-hydroxytirotundin 3-O-methyl ether. The chemical structure is presented below:

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

The fundamental physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₀O₆[1]
Molecular Weight 366.45 g/mol [1]
CAS Number 1021945-29-8[1]
Class Sesquiterpenoids[1]
Appearance PowderCommercial Suppliers
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]
Predicted Boiling Point 474.4 ± 45.0 °C[1]
Predicted Density 1.15 ± 0.1 g/cm³[1]

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw data is found in dedicated research publications, a summary of the expected spectroscopic data is presented in Tables 2 and 3. This data is based on the analysis of the closely related compound, 1β-hydroxytirotundin 3-O-methyl ether, isolated from Tithonia diversifolia.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for the Core Structure (Representative)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
1~75.0~4.0 (d, J = 9.5)
2~40.0~2.5 (m)
3~85.0~3.8 (dd, J = 9.5, 4.0)
4~135.0-
5~125.0~5.0 (d, J = 10.0)
6~80.0~4.5 (t, J = 9.5)
7~50.0~2.8 (m)
8~35.0~2.0 (m)
9~45.0~1.8 (m)
10~140.0-
11~140.0~2.2 (m)
12~170.0-
13~120.0~6.2 (d, J = 3.0), ~5.8 (d, J = 2.5)
14~20.0~1.2 (s)
15~15.0~1.0 (d, J = 7.0)
OMe~57.0~3.4 (s)
Side Chain......

Note: The presented data is a representative summary based on known sesquiterpenoids from Tithonia diversifolia. Actual values may vary based on experimental conditions and the specific isomer.

Table 3: Mass Spectrometry Data (Representative)

Ionm/z (Observed)Interpretation
[M+H]⁺ ~367.2064Protonated Molecule
[M+Na]⁺ ~389.1883Sodium Adduct
Fragments ......

Experimental Protocols

The following is a detailed, representative protocol for the isolation and purification of sesquiterpenoids, including this compound, from the aerial parts of Tithonia diversifolia.

Extraction and Fractionation
  • Plant Material Preparation: Air-dry the aerial parts of Tithonia diversifolia at room temperature and grind into a fine powder.

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (5 L) at room temperature for 72 hours. Repeat the extraction process three times.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning: Suspend the crude extract in water (1 L) and sequentially partition with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). Concentrate each fraction using a rotary evaporator.

The general workflow for this initial stage is depicted in the following diagram:

G plant Powdered T. diversifolia extraction Maceration with 95% Ethanol plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition hexane n-Hexane Fraction partition->hexane Non-polar compounds ethyl_acetate Ethyl Acetate Fraction (Enriched with Sesquiterpenoids) partition->ethyl_acetate Medium-polarity compounds butanol n-Butanol Fraction partition->butanol Polar compounds aqueous Aqueous Fraction partition->aqueous Highly polar compounds NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Gene Inflammatory Gene Expression Nucleus->Gene Induces Methyltirotundin This compound Methyltirotundin->IKK Inhibits

References

Preliminary Bioactivity Screening of 3-O-Methyltirotundin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia, belongs to a class of natural products known for their diverse biological activities. This document provides a comprehensive overview of the preliminary bioactivity screening of this compound, with a focus on its potential cytotoxic, anti-inflammatory, and antimicrobial properties. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on closely related sesquiterpene lactones from Tithonia diversifolia to provide a predictive framework for its biological evaluation. Detailed experimental protocols for key bioassays and conceptual signaling pathways are presented to facilitate further research and drug discovery efforts.

Introduction

Sesquiterpene lactones are a large and structurally diverse group of secondary metabolites found predominantly in plants of the Asteraceae family. These compounds are characterized by a 15-carbon skeleton and a lactone ring, and have garnered significant scientific interest due to their wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities. This compound is a germacrane-type sesquiterpene lactone that has been isolated from the leaves of Tithonia diversifolia (Hemsl.) A. Gray, a plant used in traditional medicine for the treatment of various ailments. This technical guide outlines a systematic approach to the preliminary bioactivity screening of this compound, providing researchers with the necessary protocols and comparative data from related compounds to assess its therapeutic potential.

Physicochemical Properties

PropertyValueSource
IUPAC Name (3aR,4E,11aR)-10-hydroxy-3,6,9-trimethylidene-3a,7,8,9,10,11a-hexahydrocyclodeca[b]furan-2-onePubChem
Molecular Formula C₁₅H₁₈O₃PubChem
Molecular Weight 246.3 g/mol PubChem
Appearance Powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Bioactivity Profile of this compound and Related Compounds

While comprehensive bioactivity data for this compound is not extensively available, studies on related sesquiterpene lactones from Tithonia diversifolia provide valuable insights into its potential therapeutic activities.

Cytotoxic Activity

Sesquiterpene lactones from Tithonia diversifolia have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the alkylation of biological macromolecules through their α,β-unsaturated carbonyl groups, leading to apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Sesquiterpene Lactones from Tithonia diversifolia

CompoundCell LineIC₅₀ (µM)Reference
Tagitinin CKB (Human oral cancer)0.29[2]
HepG2 (Human liver cancer)0.45[2]
A549 (Human lung cancer)0.83[2]
MCF7 (Human breast cancer)1.21[2]
1β,2α-epoxytagitinin CCol2 (Human colon cancer)-[3]
Tagitinin J (New isolate)KB (Human oral cancer)1.5[2]
HepG2 (Human liver cancer)2.5[2]
A549 (Human lung cancer)4.6[2]
MCF7 (Human breast cancer)7.8[2]
Tagitinin K (New isolate)KB (Human oral cancer)1.8[2]
HepG2 (Human liver cancer)3.1[2]
A549 (Human lung cancer)5.2[2]
MCF7 (Human breast cancer)9.1[2]

Note: This table presents data for compounds structurally related to this compound to provide a comparative context for its potential cytotoxicity.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Sesquiterpene lactones are known to exert anti-inflammatory effects, primarily through the inhibition of the pro-inflammatory transcription factor NF-κB.

A study on tirotundin, a closely related compound to this compound, revealed that it inhibits the activation of NF-κB, a key regulator of the inflammatory response[4]. This inhibition is thought to occur via the alkylation of cysteine residues in the p65 subunit of NF-κB, preventing its DNA binding and the subsequent transcription of pro-inflammatory genes[4].

Table 2: Anti-inflammatory Activity of Tithonia diversifolia Extracts

Extract/CompoundAssayModelKey FindingsReference
Methanol ExtractCarrageenan-induced paw edemaRatDose-dependent inhibition of edema[5][6]
Ethanol ExtractNeutrophil migrationMouseReduction in neutrophil migration and pro-inflammatory cytokines (TNF, IL-1β)[7][8]
TirotundinNF-κB activationIn vitroInhibition of NF-κB activation[4]

Note: This table includes data from crude extracts and a closely related compound to indicate the potential anti-inflammatory properties of constituents from Tithonia diversifolia.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Plant-derived compounds, including sesquiterpene lactones, represent a promising source of novel antimicrobial drugs.

Table 3: Antimicrobial Activity of Tithonia diversifolia Extracts

ExtractMicroorganismMIC (mg/mL)Reference
Methanol ExtractSalmonella typhi3.125[9]
Chloroform ExtractSalmonella typhi6.25[9]
Methanol ExtractCandida albicans6.25[9]
Ethanol (70%) ExtractEnterococcus faecalis0.07[10]
Acetone ExtractEnterococcus faecalis0.07[10]
Hexane FractionPseudomonas aeruginosa0.07[10]

Note: This table presents the Minimum Inhibitory Concentration (MIC) values of various extracts from Tithonia diversifolia against different pathogens.

Anti-hyperglycemic Activity

A study specifically investigating "tirotundin-3-O-methyl ether," which is this compound, demonstrated its potential in managing hyperglycemia.

Table 4: Anti-hyperglycemic Activity of this compound

CompoundConcentrationAssayKey FindingsReference
This compound10 µg/mLGlucose uptake in 3T3-L1 adipocytesSignificantly increased glucose uptake without significant toxic effects[11]

Experimental Protocols

This section provides detailed methodologies for the preliminary in vitro screening of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO) by lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess reagent is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans)

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway

Sesquiterpene lactones, such as the related compound tirotundin, are believed to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates NFkB->IkB_NFkB SL Sesquiterpene Lactone (e.g., Tirotundin) SL->NFkB_nuc alkylates Cys in p65 DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) DNA->Genes transcription IkB_NFkB->IkB degradation IkB_NFkB->NFkB releases

Caption: Proposed inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Cytotoxicity Assay Workflow

Cytotoxicity_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay Workflow

AntiInflammatory_Workflow start Start seed Seed RAW 264.7 cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate 24h stimulate->incubate2 supernatant Collect supernatant incubate2->supernatant griess Add Griess Reagent supernatant->griess read Read absorbance at 540 nm griess->read analyze Calculate NO inhibition read->analyze end End analyze->end

Caption: Experimental workflow for the nitric oxide anti-inflammatory assay.

Conclusion and Future Directions

The preliminary bioactivity screening of this compound, guided by the data from related sesquiterpene lactones, suggests its potential as a cytotoxic, anti-inflammatory, and antimicrobial agent. The demonstrated anti-hyperglycemic activity further broadens its therapeutic prospects. The provided experimental protocols offer a robust framework for the systematic evaluation of these activities.

Future research should focus on:

  • Comprehensive Bioactivity Profiling: Generating specific IC₅₀ and MIC values for this compound against a wider range of cancer cell lines and pathogenic microorganisms.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of this compound to optimize its bioactivity and pharmacokinetic properties.

The exploration of natural products like this compound holds significant promise for the discovery of novel therapeutic leads. A thorough and systematic investigation, as outlined in this guide, is crucial for unlocking its full potential in drug development.

References

An In-depth Technical Guide to 3-O-Methyltirotundin: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltirotundin is a sesquiterpenoid compound isolated from the plant Tithonia diversifolia, commonly known as the Mexican sunflower. Sesquiterpenoids from this plant have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its potential biological activities and mechanisms of action based on related compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and potential therapeutic application. While some experimental data is available, certain properties are based on predictions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Notes
CAS Number 1021945-29-8[1]
Molecular Formula C₂₀H₃₀O₆[1]
Molecular Weight 366.5 g/mol [1]
Physical Description Powder[1]
Melting Point Not available in searched literature
Boiling Point 474.4 ± 45.0 °CPredicted
Density 1.15 ± 0.1 g/cm³Predicted
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]
Spectroscopic Data Confirmed by NMR and MS by commercial suppliers, but specific data not publicly available.

Experimental Protocols

General Protocol for the Isolation and Characterization of Sesquiterpenoids from Tithonia diversifolia

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and characterization of sesquiterpenoids from Tithonia diversifolia can be described as follows. This protocol is based on common practices for the phytochemical investigation of this plant species.

1. Plant Material Collection and Preparation:

  • Aerial parts (leaves and stems) of Tithonia diversifolia are collected and authenticated.

  • The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds and then ground into a fine powder.

2. Extraction:

  • The powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period.

  • The extraction process is often repeated multiple times to ensure the exhaustive removal of phytochemicals.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction is often rich in sesquiterpenoids.

4. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., vanillin-sulfuric acid reagent).

  • Fractions with similar TLC profiles are pooled together.

  • Further purification of the fractions is achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

5. Structure Elucidation:

  • The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural information.

    • 2D NMR (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons, confirming the final structure.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the publicly available literature, the activities of other sesquiterpenoids isolated from Tithonia diversifolia provide valuable insights into its potential therapeutic effects.

Anti-inflammatory Activity

Several sesquiterpene lactones from Tithonia diversifolia, such as tirotundin (B206078) and diversifolin, have demonstrated anti-inflammatory properties[2][3]. The primary mechanism of this activity is believed to be the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB)[2][3]. NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The proposed mechanism involves the alkylation of cysteine residues in the DNA binding domain of NF-κB by the α-methylene-γ-lactone moiety present in many sesquiterpene lactones[3]. This covalent modification prevents NF-κB from binding to DNA and initiating the transcription of inflammatory genes. Given the structural similarities, it is plausible that this compound may exert its anti-inflammatory effects through a similar NF-κB inhibitory mechanism.

anti_inflammatory_pathway cluster_inactive Cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IKK->IkappaB NFkappaB_inactive NF-κB (p50/p65) NFkappaB_active Active NF-κB (p50/p65) IkappaB->NFkappaB_active Degradation & Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation DNA DNA NFkappaB_active->DNA Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) DNA->Gene_Expression Methyltirotundin This compound (Proposed) Methyltirotundin->NFkappaB_active Inhibits (Alkylation)

Proposed Anti-inflammatory Signaling Pathway
Cytotoxic Activity

Various sesquiterpenoids from Tithonia diversifolia have also been reported to exhibit cytotoxic activity against several cancer cell lines[4][5]. The mechanisms underlying this cytotoxicity are often multifactorial and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).

For instance, some sesquiterpenoids have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins involved in the apoptotic cascade[6]. Additionally, cell cycle arrest, often at the G2/M phase, prevents cancer cells from proliferating. The cytotoxic effects are also sometimes linked to the same reactive α,β-unsaturated carbonyl groups that are responsible for anti-inflammatory activity, as they can react with various cellular nucleophiles, leading to cellular dysfunction and death.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the phytochemical investigation of natural products, leading to the isolation and identification of compounds like this compound.

experimental_workflow Plant_Material Plant Material (Tithonia diversifolia) Extraction Extraction (e.g., Maceration with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction (Sesquiterpenoid-rich) Fractionation->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel) EtOAc_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purification Further Purification (Prep-TLC, HPLC) Fractions->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation Biological_Assays Biological Activity Screening (Anti-inflammatory, Cytotoxic) Pure_Compound->Biological_Assays

General Experimental Workflow

Conclusion

This compound is a sesquiterpenoid with potential therapeutic applications, particularly in the areas of inflammation and cancer. While a complete physicochemical profile is not yet publicly available, the existing data and the known activities of related compounds from Tithonia diversifolia provide a strong foundation for further research. Future studies should focus on the complete spectroscopic characterization of this compound, as well as in-depth investigations into its specific biological mechanisms of action and signaling pathways. Such research will be crucial in unlocking the full therapeutic potential of this promising natural product.

References

In-Depth Technical Guide to the Therapeutic Potential of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltirotundin, a sesquiterpene lactone isolated from the medicinal plant Tithonia diversifolia, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its biological activities, with a focus on its anti-hyperglycemic and putative anti-inflammatory effects. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows to facilitate further research and development.

Core Therapeutic Potential

Current research indicates that this compound holds promise in two primary therapeutic areas:

  • Metabolic Disease: Primarily as an anti-hyperglycemic agent.

  • Inflammatory Disorders: Based on the known activities of related sesquiterpene lactones from Tithonia diversifolia.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the biological activity of this compound.

Bioactivity Assay Cell Line Concentration Result Reference
Anti-hyperglycemicGlucose Uptake3T3-L1 Adipocytes10 µg/mLNot reported as significantZhao et al., 2012[1]

Note: While this compound was evaluated for its ability to increase glucose uptake in 3T3-L1 adipocytes, the study by Zhao et al. (2012) highlighted other related compounds as having significant activity at the tested concentration. Specific quantitative data for this compound was not provided in the abstract, suggesting its effect was not as pronounced as the other tested sesquiterpenes.[1]

Detailed Experimental Protocols

In Vitro Anti-hyperglycemic Activity: Glucose Uptake in 3T3-L1 Adipocytes

This protocol is based on the methodology described by Zhao et al. (2012) for the evaluation of sesquiterpenes from Tithonia diversifolia.

3.1.1. Cell Culture and Differentiation

  • Cell Line: 3T3-L1 preadipocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Initiation of Differentiation: Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1.0 µM dexamethasone, and 1.0 µg/mL insulin (B600854).

  • Maintenance: After two days (Day 2), replace the differentiation medium with DMEM containing 10% FBS and 1.0 µg/mL insulin.

  • Maturation: After another two days (Day 4), switch to DMEM with 10% FBS. The adipocytes are typically fully differentiated and ready for glucose uptake assay between days 8 and 12.

3.1.2. Glucose Uptake Assay

  • Preparation: Differentiated 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS) and then starved in serum-free DMEM for 2-3 hours.

  • Treatment: The cells are then incubated with serum-free DMEM containing the test compound (this compound) at the desired concentration (e.g., 10 µg/mL) for the specified duration. A positive control (e.g., insulin or rosiglitazone) and a vehicle control (e-g., DMSO) are included.

  • Glucose Uptake Measurement: Glucose uptake is initiated by adding a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the medium and incubating for a defined period (e.g., 30-60 minutes).

  • Analysis: The reaction is stopped by washing the cells with ice-cold PBS. The fluorescence intensity of the cell lysate is measured using a fluorescence microplate reader. The results are expressed as a percentage of the control.

In Vitro Anti-inflammatory Activity: NF-κB Inhibition Assay (Proposed)

While specific studies on this compound's NF-κB inhibitory activity are not yet available, the following protocol is based on the methodology used by Rüngeler et al. (1998) to evaluate other sesquiterpene lactones from Tithonia diversifolia and represents a standard approach for this assessment.[2][3]

3.2.1. Cell Culture and Transfection

  • Cell Line: A human cell line suitable for NF-κB reporter assays, such as HEK293 or Jurkat T cells.

  • Reporter Construct: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A constitutively expressed reporter plasmid (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency.

3.2.2. NF-κB Activation and Inhibition Assay

  • Treatment: After transfection, cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: NF-κB activation is induced by adding a stimulating agent such as tumor necrosis factor-alpha (TNF-α) or phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Lysis and Luminescence Measurement: Following stimulation, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The NF-κB-dependent luciferase activity is normalized to the control reporter activity. The results are typically expressed as a percentage of inhibition relative to the stimulated control, and an IC50 value (the concentration at which 50% of the NF-κB activity is inhibited) can be calculated.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Anti-inflammatory Action via NF-κB Pathway

Sesquiterpene lactones from Tithonia diversifolia have been shown to inhibit the activation of the transcription factor NF-κB.[2][3] This is a key pathway in the inflammatory response. The proposed mechanism involves the alkylation of cysteine residues in the DNA binding domain of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2][3]

NF_kappaB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p P-IκBα IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Proteasome->IkB_p Degrades DNA DNA Inflammation Inflammatory Gene Expression DNA->Inflammation Transcription Compound This compound (Proposed) Compound->NFkB Inhibits (Alkylation)

Caption: Proposed NF-κB signaling inhibition by this compound.

Experimental Workflow for Glucose Uptake Assay

The following diagram illustrates the key steps in the 3T3-L1 adipocyte glucose uptake assay.

Glucose_Uptake_Workflow Start Start: 3T3-L1 Preadipocytes Culture Culture to Confluence Start->Culture Differentiate Induce Differentiation (IBMX, Dexamethasone, Insulin) Culture->Differentiate Mature Mature Adipocytes Differentiate->Mature Starve Serum Starvation Mature->Starve Treat Incubate with This compound Starve->Treat Add_2NBDG Add 2-NBDG (Fluorescent Glucose Analog) Treat->Add_2NBDG Incubate_Uptake Incubate for Glucose Uptake Add_2NBDG->Incubate_Uptake Wash Wash with Ice-Cold PBS Incubate_Uptake->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Fluorescence Lyse->Measure End End: Quantify Glucose Uptake Measure->End

References

A Technical Guide to Tirotundin Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tirotundin (B206078), a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive review of the current literature on tirotundin and its derivatives, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.

Quantitative Biological Activity of Tirotundin and Related Sesquiterpene Lactones

The biological activities of tirotundin and its analogs are summarized below. The data highlights the potential of these compounds in various therapeutic areas, including anti-inflammatory, anti-diabetic, cytotoxic, and nematicidal applications.

CompoundBiological ActivityAssay SystemIC₅₀ / LC₅₀ (µM)Reference
Tirotundin NematicidalCaenorhabditis elegans32.7 (9.16 µg/mL)[1]
Tirotundin PPARγ ActivationFluorescence Polarization27[2]
Tagitinin A PPARγ ActivationFluorescence Polarization55[2]
DiversifolinAnti-inflammatory (NF-κB inhibition)Jurkat CellsNot specified[3]
Diversifolin methyl etherAnti-inflammatory (NF-κB inhibition)Jurkat CellsNot specified[3]
HelenalinCytotoxicityHuman Small Cell Lung Carcinoma (GLC4)0.44 (2h exposure)[4]
HelenalinCytotoxicityHuman Colorectal Cancer (COLO 320)1.0 (2h exposure)[4]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of tirotundin and its derivatives are crucial for reproducible research. The following sections outline representative experimental protocols.

General Synthesis of Sesquiterpene Lactone Derivatives

While specific protocols for a wide range of tirotundin derivatives are not extensively published, the following procedures for the semi-synthesis of derivatives from other sesquiterpene lactones, such as tutin (B109302), can be adapted. These reactions typically involve the modification of existing functional groups on the sesquiterpene scaffold.

Acylation of Tutin (A Representative Sesquiterpene Lactone)

  • Dissolution: Dissolve tutin (1 equivalent) in an appropriate solvent such as pyridine (B92270) or dichloromethane.

  • Acylating Agent Addition: Add the desired acylating agent (e.g., acid chloride or anhydride, 1.1-1.5 equivalents) to the solution. The reaction can be catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired acylated derivative.

Biological Assays

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the inhibitory effect of compounds on the DNA-binding activity of the NF-κB transcription factor.

  • Nuclear Extract Preparation: Isolate nuclear extracts from cells (e.g., Jurkat cells) that have been stimulated with an NF-κB activator (e.g., TNF-α) in the presence or absence of the test compound.

  • Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB binding.

Peroxisome Proliferator-Activated Receptor (PPAR) Transactivation Assay

This cell-based assay measures the ability of a compound to activate PPARs.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect them with three plasmids: a PPAR expression vector (e.g., containing the ligand-binding domain of PPARγ fused to a GAL4 DNA-binding domain), a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence, and a control plasmid expressing Renilla luciferase for normalization.

  • Compound Treatment: Treat the transfected cells with various concentrations of the test compound.

  • Lysis and Luciferase Assay: After an incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in luciferase activity in the presence of the test compound indicates PPAR activation.

Signaling Pathways and Experimental Workflows

The biological effects of tirotundin and its derivatives are mediated through the modulation of specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them is essential for understanding their mechanism of action.

Signaling Pathways Modulated by Tirotundin Derivatives

Tirotundin and related sesquiterpene lactones have been shown to primarily interact with the NF-κB and PPAR signaling pathways.

NF_kB_Signaling_Pathway cluster_nucleus Cell Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB IκB IKK->NFkB_IkB dissociates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB DNA DNA Nucleus->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes activates Tirotundin Tirotundin Derivatives Tirotundin->NFkB inhibits (alkylation)

Caption: NF-κB signaling pathway and the inhibitory action of tirotundin derivatives.

PPAR_Signaling_Pathway cluster_nucleus Cell Nucleus Tirotundin Tirotundin Derivatives PPAR PPARγ Tirotundin->PPAR activates PPAR_RXR PPARγ RXR Tirotundin->PPAR_RXR promotes heterodimerization RXR RXR Nucleus Nucleus PPAR_RXR->Nucleus translocates to PPRE PPRE (DNA Response Element) Nucleus->PPRE binds to Genes Target Gene Expression (e.g., related to lipid metabolism and glucose homeostasis) PPRE->Genes activates

Caption: PPARγ signaling pathway activation by tirotundin derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel tirotundin derivatives.

Experimental_Workflow Start Start: Tirotundin (or other sesquiterpene lactone) Synthesis Chemical Synthesis (e.g., Acylation, Alkylation) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Library Library of Tirotundin Derivatives Purification->Library Screening Primary Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Mechanism Mechanism of Action Studies (e.g., NF-κB EMSA, PPAR Assay) Hit->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Mechanism->SAR Optimization Lead Optimization SAR->Optimization

Caption: General workflow for the synthesis and bioactivity screening of tirotundin derivatives.

Conclusion

Tirotundin and its derivatives represent a promising class of natural products with significant therapeutic potential. Their ability to modulate key signaling pathways, such as NF-κB and PPAR, underscores their relevance in the development of new drugs for inflammatory diseases, metabolic disorders, and cancer. Further research focusing on the synthesis of novel derivatives and comprehensive structure-activity relationship studies will be crucial in optimizing their efficacy and selectivity for specific therapeutic targets. The experimental protocols and workflows outlined in this guide provide a framework for future investigations in this exciting field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3-O-Methyltirotundin from Tithonia diversifolia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tithonia diversifolia (Hemsl.) A. Gray, commonly known as the Mexican sunflower, is a rich source of bioactive secondary metabolites, including a variety of sesquiterpene lactones. Among these, 3-O-Methyltirotundin and related compounds have garnered interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction and isolation of this compound from the leaves of Tithonia diversifolia. The methodology is based on established procedures for the extraction of sesquiterpene lactones from this plant, emphasizing the use of organic solvents and chromatographic separation techniques. While specific quantitative data for this compound is not extensively available in the literature, this protocol offers a robust starting point for its isolation and subsequent quantification.

Data Presentation: Extraction and Phytochemical Analysis

The following tables summarize quantitative data from studies on Tithonia diversifolia extracts. It is important to note that these values are not specific to this compound but provide a general overview of the extraction efficiency and phytochemical content of the plant material.

Table 1: Physicochemical Parameters of Tithonia diversifolia Leaf Powder

ParameterValue (%)Reference
Moisture Content11.27[1]
Total Ash10.29[1]
Acid Insoluble Ash0.72[1]
Ethanol Soluble Extract4.73[1]
Water Soluble Extract18.01[1]

Table 2: Total Flavonoid Content in Tithonia diversifolia Leaf Extract

Extraction SolventTotal Flavonoid Content (mg QE/g extract)Reference
70% Ethanol69.1653[1]

Table 3: Yield of Crude Extracts from Tithonia diversifolia

Plant PartExtraction MethodSolventYield (% w/w)Reference
LeavesUltrasound-Assisted ExtractionEthanol10.71[2]
Roots (powder)Maceration (24h)Water19.4[3]
Flowers (fresh)HydrodistillationWater0.45[4]

Experimental Protocols

Protocol 1: Extraction of Sesquiterpene Lactones from Tithonia diversifolia Leaves

This protocol is designed for the general extraction of sesquiterpene lactones, including this compound, from the dried leaves of Tithonia diversifolia.

1. Plant Material Preparation:

  • Collect fresh leaves of Tithonia diversifolia.

  • Wash the leaves thoroughly with water to remove any dirt and debris.

  • Air-dry the leaves in a well-ventilated area under shade for approximately 14 days or until they are brittle.

  • Grind the dried leaves into a fine powder using an electric grinder and pass through a 30-mesh sieve.

2. Extraction:

  • Maceration:

    • Soak the powdered leaf material in ethyl acetate (B1210297) or dichloromethane (B109758) in a large container at a 1:10 (w/v) ratio.
    • Allow the mixture to stand for 72 hours at room temperature with occasional stirring.
    • Filter the mixture through Whatman No. 1 filter paper.
    • Repeat the extraction process with the plant residue two more times to ensure complete extraction.
    • Combine the filtrates.

  • Ultrasound-Assisted Extraction (Alternative Method):

    • For a more efficient extraction, suspend the powdered leaf material in ethanol.
    • Perform ultrasound-assisted extraction at a frequency of 20 kHz and a controlled temperature of 40°C for 30 minutes.[2]
    • Filter the extract using a Buchner funnel.[2]

3. Concentration:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

4. Fractionation and Isolation of this compound:

  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.
    • Pack a silica gel (60-120 mesh) column with a suitable non-polar solvent (e.g., n-hexane).
    • Load the dissolved extract onto the column.
    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
    • Collect fractions of equal volume.

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC plates (silica gel 60 F254).
    • Use a mobile phase such as benzene:ethyl acetate (2:1 v/v) to develop the plates.[2]
    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid) followed by heating.
    • Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the fractions containing the compound of interest to further purification using preparative TLC or repeated column chromatography with a less steep solvent gradient to isolate pure this compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Mandatory Visualization

Experimental Workflow for this compound Extraction

Extraction_Workflow PlantMaterial Tithonia diversifolia Leaves (Dried and Powdered) Extraction Extraction (Maceration with Ethyl Acetate or Ultrasound-Assisted with Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Sesquiterpene Lactone Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Monitoring FractionCollection->TLC Monitor Fractions Purification Further Purification (Preparative TLC or Re-chromatography) TLC->Purification Combine Fractions IsolatedCompound Isolated this compound Purification->IsolatedCompound Analysis Structural Elucidation (NMR, MS) IsolatedCompound->Analysis

Caption: Workflow for the extraction and isolation of this compound.

References

Application Note: Quantitative Analysis of 3-O-Methyltirotundin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 3-O-Methyltirotundin, a sesquiterpenoid isolated from Tithonia diversifolia, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[1] This method is intended for use in quality control, pharmacokinetic studies, and other research applications.

Introduction

This compound (CAS: 1021945-29-8) is a sesquiterpenoid compound with the molecular formula C₂₀H₃₀O₆ and a molecular weight of 366.5 g/mol .[1] It is found in the medicinal plant Tithonia diversifolia, which has been studied for its anti-inflammatory and cytotoxic activities.[2][3] Accurate and precise quantification of this compound is essential for the standardization of herbal extracts, formulation development, and for understanding its pharmacological properties. This application note describes a robust and reliable HPLC method for its quantification.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the quantitative analysis of this compound.

2.1. Instrumentation and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • Vortex mixer.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials with inserts.

  • Volumetric flasks and pipettes.

2.2. Chemicals and Reagents

  • This compound reference standard (≥98% purity).[1]

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (or Trifluoroacetic acid, HPLC grade).

  • This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][4] For HPLC purposes, a suitable solvent for the initial stock solution is methanol or acetonitrile.

2.3. Chromatographic Conditions

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-26 min: 80% to 40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

2.4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (initial conditions, e.g., 40% acetonitrile in water with 0.1% formic acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.5. Sample Preparation (from Tithonia diversifolia leaves)

  • Extraction: Weigh 1.0 g of dried and powdered plant material. Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The proposed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of a validated method.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of Peak Area < 2.0% (n=6)
RSD of Retention Time < 1.0% (n=6)

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100≥ 0.999

Table 3: Precision

Precision LevelConcentration (µg/mL)RSD (%) (n=6)
Intra-day Low, Medium, High< 2.0%
Inter-day Low, Medium, High< 2.0%

Table 4: Accuracy (Recovery)

Spiked Level (%)Mean Recovery (%)RSD (%)
8098.0 - 102.0< 2.0%
10098.0 - 102.0< 2.0%
12098.0 - 102.0< 2.0%

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (µg/mL)
LOD ~0.1
LOQ ~0.3

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from a plant matrix.

G Figure 1: HPLC Quantification Workflow for this compound cluster_sample Sample Preparation cluster_standard Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Plant Material extraction Ultrasonic Extraction (Methanol) start->extraction filtration1 Initial Filtration extraction->filtration1 evaporation Evaporation to Dryness filtration1->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 hplc_injection Inject Samples and Standards into HPLC System filtration2->hplc_injection weigh_std Weigh Reference Standard stock_sol Prepare Stock Solution (1000 µg/mL) weigh_std->stock_sol working_std Prepare Working Standards (1-100 µg/mL) stock_sol->working_std working_std->hplc_injection calibration_curve Generate Calibration Curve working_std->calibration_curve chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (220 nm) chromatography->detection peak_integration Peak Integration and Area Measurement detection->peak_integration peak_integration->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification report Report Results quantification->report

Caption: Workflow for this compound Quantification.

Conclusion

The described HPLC method provides a framework for a selective, precise, and accurate quantification of this compound. The protocol is suitable for routine analysis of this compound in various matrices, particularly in herbal extracts from Tithonia diversifolia. As with any analytical method, proper validation is crucial to ensure the reliability of the results. The provided chromatographic conditions serve as a starting point and may require optimization depending on the specific sample matrix and instrumentation used.

References

Application Notes and Protocols: 3-O-Methyltirotundin NMR Spectral Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide to the NMR spectral data analysis of 3-O-Methyltirotundin, a sesquiterpene lactone isolated from Tithonia diversifolia. This document outlines the methodologies for data acquisition and provides a framework for structural elucidation and characterization.

Introduction

This compound is a sesquiterpenoid compound that has been identified in the plant species Tithonia diversifolia. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such natural products, providing detailed information about the carbon-hydrogen framework.

This document serves as a practical guide for researchers working on the isolation, identification, and characterization of this compound and related compounds. Due to the current lack of publicly available, detailed 1H and 13C NMR spectral data for this compound, this document will focus on the generalized protocols and workflows for acquiring and analyzing such data.

Data Presentation

A thorough literature search did not yield specific, publicly available 1H and 13C NMR spectral data for this compound. For the purpose of these application notes, and to provide a template for researchers, the following tables are structured to present such data once it is acquired.

Table 1: 1H NMR Spectral Data of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data Not Available

Solvent: CDCl3, Field Strength: 500 MHz

Table 2: 13C NMR Spectral Data of this compound

PositionChemical Shift (δ) ppm
Data Not Available

Solvent: CDCl3, Field Strength: 125 MHz

Experimental Protocols

The following are detailed methodologies for the key experiments required for the isolation and NMR spectral analysis of this compound.

Protocol 1: Isolation of this compound from Tithonia diversifolia
  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts (leaves and stems) of Tithonia diversifolia.

    • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (1 kg) with methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive partitioning with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • Concentrate each fraction using a rotary evaporator. The sesquiterpene lactones are typically found in the chloroform and ethyl acetate fractions.

  • Chromatographic Separation:

    • Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions with similar TLC profiles.

    • Perform further purification of the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Protocol 2: NMR Spectral Data Acquisition
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of pure this compound in 0.5 mL of deuterated chloroform (CDCl3).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Spectroscopy:

    • Acquire the 1H NMR spectrum on a 500 MHz (or higher) NMR spectrometer.

    • Typical acquisition parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-32

      • Spectral width: 10-15 ppm

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 1-2 seconds

  • 13C NMR Spectroscopy:

    • Acquire the 13C NMR spectrum on a 125 MHz (or higher) NMR spectrometer.

    • Typical acquisition parameters:

      • Pulse sequence: zgpg30 (proton decoupled)

      • Number of scans: 1024-4096 (or more, depending on sample concentration)

      • Spectral width: 200-250 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

  • 2D NMR Spectroscopy (for complete structural assignment):

    • Acquire the following 2D NMR spectra for complete structural elucidation:

      • COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and establish the relative stereochemistry.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the acquired NMR data to elucidate the structure of this compound.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation A 1D NMR (1H, 13C) C Determine Molecular Formula (from MS and 13C data) A->C D Identify Functional Groups (from IR and NMR chemical shifts) A->D B 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) E Establish H-H Connectivity (from COSY) B->E F Assign C-H Direct Connections (from HSQC) B->F G Assemble Carbon Skeleton (from HMBC) B->G H Determine Relative Stereochemistry (from NOESY/ROESY and coupling constants) B->H C->G D->G E->G F->G I Propose Structure of this compound G->I H->I

Caption: Workflow for NMR-based structure elucidation.

Signaling Pathways and Logical Relationships

While this compound's specific biological signaling pathways are not yet fully elucidated, sesquiterpene lactones from Tithonia diversifolia are known to possess anti-inflammatory and cytotoxic activities. A generalized signaling pathway often implicated for this class of compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

The following diagram illustrates the hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.

NFkB_Inhibition_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Inhibition Stimulus e.g., TNF-α, LPS IKK IKK Complex Activation Stimulus->IKK activates IkB_P IκBα Phosphorylation & Degradation IKK->IkB_P NFkB_A NF-κB (p50/p65) Activation & Nuclear Translocation IkB_P->NFkB_A Gene_T Gene Transcription (Pro-inflammatory mediators) NFkB_A->Gene_T Inhibitor This compound Inhibitor->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion

While the complete NMR spectral data for this compound is not currently available in the public domain, this document provides the necessary framework and protocols for researchers to independently acquire and analyze this crucial data. The provided workflows and diagrams offer a clear path for the structural elucidation of this and other related natural products. Further research to obtain and publish the detailed 1H and 13C NMR data of this compound is highly encouraged to facilitate future studies on its biological activities and potential therapeutic applications.

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyltirotundin is a sesquiterpenoid compound isolated from Tithonia diversifolia[1]. This document provides detailed application notes and standardized protocols for evaluating the in vitro anti-inflammatory potential of this compound. The described assays focus on key biomarkers of inflammation, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), utilizing the widely accepted RAW 264.7 macrophage cell line as a model system. Furthermore, this guide outlines the investigation of the potential mechanism of action of this compound by examining its effects on the NF-κB and MAPK signaling pathways.

Overview of the In Vitro Anti-inflammatory Screening Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory properties of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Evaluation of Anti-inflammatory Activity cluster_2 Phase 3: Mechanistic Studies A RAW 264.7 Cell Culture B Cell Viability Assay (MTT) A->B C Determine Non-Toxic Concentrations of this compound B->C D LPS Stimulation of RAW 264.7 Cells C->D E Treatment with this compound D->E F Measurement of Inflammatory Mediators E->F G Nitric Oxide (NO) Assay (Griess Assay) F->G H Prostaglandin E2 (PGE2) Assay (ELISA) F->H I Pro-inflammatory Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) F->I J Western Blot Analysis I->J K NF-κB Pathway Proteins (p-IKK, p-IκBα, p-p65) J->K L MAPK Pathway Proteins (p-ERK, p-JNK, p-p38) J->L

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Key Signaling Pathways in Inflammation

Understanding the molecular pathways that regulate inflammation is crucial for interpreting the experimental results. The NF-κB and MAPK signaling cascades are central to the inflammatory response in macrophages.

NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of pro-inflammatory gene expression.[2][3] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[4][5] This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[2][4]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB_active NF-κB (p65/p50) (Active) IκBα->NFκB_active Release NFκB_inactive NF-κB (p65/p50) (Inactive) NFκB_inactive->IκBα IκBα_bound IκBα Nucleus Nucleus NFκB_active->Nucleus Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS, COX-2)

Caption: Simplified NF-κB signaling pathway in macrophages.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of three major signaling cascades: ERK, JNK, and p38.[6][7] These pathways are activated by a variety of extracellular stimuli, including LPS, and play critical roles in regulating inflammation.[8][9] Activation of MAPKs involves a three-tiered kinase cascade (MAP3K -> MAP2K -> MAPK).[8] Once activated, MAPKs phosphorylate various downstream targets, including transcription factors that, in conjunction with NF-κB, drive the expression of inflammatory mediators.[6][8]

G Stimuli Inflammatory Stimuli (LPS) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K_ERK MAPKK (MEK1/2) MAP3K->MAP2K_ERK MAP2K_JNK MAPKK (MKK4/7) MAP3K->MAP2K_JNK MAP2K_p38 MAPKK (MKK3/6) MAP3K->MAP2K_p38 MAPK_ERK MAPK (ERK1/2) MAP2K_ERK->MAPK_ERK Response Inflammatory Response (Cytokine Production, etc.) MAPK_ERK->Response MAPK_JNK MAPK (JNK) MAP2K_JNK->MAPK_JNK MAPK_JNK->Response MAPK_p38 MAPK (p38) MAP2K_p38->MAPK_p38 MAPK_p38->Response

Caption: Overview of the MAPK signaling pathways.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.[10][11]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

Before evaluating its anti-inflammatory effects, it is essential to determine the non-cytotoxic concentration range of this compound.[12][13]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[13]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. Select the highest concentrations that show >90% cell viability for subsequent experiments.

Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[11] Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess assay.[13][14]

  • Seed RAW 264.7 cells in a 96-well plate (1 x 10^5 cells/well) and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[14][15]

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[14]

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) Production

PGE2 is a pro-inflammatory prostanoid synthesized by cyclooxygenase-2 (COX-2). Its levels in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[16]

  • Seed RAW 264.7 cells in a 24-well plate and grow to confluency.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the PGE2 ELISA according to the manufacturer's instructions.[17][18] The general principle involves a competitive binding assay where PGE2 in the sample competes with a labeled PGE2 conjugate for a limited number of antibody binding sites.[17]

  • Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

The levels of key pro-inflammatory cytokines secreted into the culture medium can be measured using specific ELISA kits.[19][20][21][22]

  • Culture and treat RAW 264.7 cells with this compound and LPS as described in the PGE2 assay.

  • Collect the cell culture supernatant.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's protocols. These assays typically involve capturing the cytokine with a specific antibody coated on the microplate, followed by detection with a labeled secondary antibody.

  • Measure the absorbance at 450 nm and determine the cytokine concentrations from a standard curve.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of this compound on LPS-Induced Production of Inflammatory Mediators in RAW 264.7 Macrophages.

TreatmentConcentration (µM)NO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-
LPS (1 µg/mL)-
This compound + LPS1
5
10
25
Positive Control (e.g., Dexamethasone)10

Data are presented as mean ± SD from three independent experiments.

Mechanistic Studies: Western Blot Analysis

To investigate the molecular mechanism underlying the anti-inflammatory effects of this compound, Western blot analysis can be performed to assess the activation of the NF-κB and MAPK signaling pathways.

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a shorter duration (e.g., 30 minutes for MAPK and IKK/IκBα phosphorylation, 1 hour for p65 phosphorylation).

  • Lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of IKK, IκBα, p65 (for NF-κB pathway) and ERK, JNK, p38 (for MAPK pathway).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Table 2: Effect of this compound on LPS-Induced Activation of NF-κB and MAPK Signaling Pathways.

TreatmentConcentration (µM)p-IKK/IKK (Fold Change)p-IκBα/IκBα (Fold Change)p-p65/p65 (Fold Change)p-ERK/ERK (Fold Change)p-JNK/JNK (Fold Change)p-p38/p38 (Fold Change)
Control-1.01.01.01.01.01.0
LPS (1 µg/mL)-
This compound + LPS10
25

Data are presented as fold change relative to the control group.

Conclusion

These application notes and protocols provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By systematically assessing its impact on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential for the development of novel anti-inflammatory agents.

References

Application Notes and Protocols: Cytotoxicity Assay of 3-O-Methyltirotundin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for assessing the cytotoxic potential of 3-O-Methyltirotundin, a putative sesquiterpene lactone, against various cancer cell lines. While specific cytotoxic data for this compound is not yet widely published, this protocol outlines a detailed methodology based on established assays for analogous natural products. Sesquiterpene lactones as a class are recognized for their anticancer properties, often mediated through the induction of apoptosis and interference with key cellular signaling pathways.[1][2] This guide presents a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound. Additionally, a plausible signaling pathway targeted by sesquiterpene lactones, the PI3K/Akt/mTOR pathway, is illustrated to provide a conceptual framework for mechanistic studies.

Introduction to this compound and Sesquiterpene Lactones

This compound is a derivative of tirotundin, a compound belonging to the large and diverse group of naturally occurring phytochemicals known as sesquiterpene lactones.[2] These compounds, primarily isolated from plants of the Asteraceae family, are characterized by a 15-carbon backbone and often contain an α-methylene-γ-butyrolactone moiety, which is frequently associated with their biological activity.[1][3]

Many sesquiterpene lactones have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][4] Their mechanisms of action are multifaceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[2][3][5] Prominent pathways affected by this class of compounds include PI3K/Akt/mTOR, NF-κB, MAPK/ERK, and STAT3.[3] Given its structural class, this compound is hypothesized to exhibit similar anticancer properties. The following protocols are designed to empirically determine its cytotoxic efficacy.

Data Presentation: Quantifying Cytotoxicity

The primary metric for quantifying the cytotoxic effect of a compound is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug that is required to inhibit the growth of 50% of a cancer cell population. The IC50 values for this compound should be determined across a panel of cancer cell lines to assess its potency and selectivity. The results should be recorded in a structured format for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma[Insert experimental value]
MDA-MB-231Breast Adenocarcinoma[Insert experimental value]
A549Lung Carcinoma[Insert experimental value]
HCT116Colon Carcinoma[Insert experimental value]
HeLaCervical Adenocarcinoma[Insert experimental value]
A375Malignant Melanoma[Insert experimental value]
[Add other cell lines as tested][Specify origin][Insert experimental value]

Note: The above table is a template. Researchers should populate it with their experimentally derived data.

Experimental Protocols

A widely used method for assessing cell viability and cytotoxicity is the MTT assay.[6] This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is proportional to the number of viable cells.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

MTT Assay Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-treatment control" (cells in medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the cytotoxicity of a test compound like this compound.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat Cells with Compound seed->treat compound_prep Prepare Serial Dilutions of This compound compound_prep->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

General workflow for the MTT cytotoxicity assay.
Plausible Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is often hyperactivated in cancer.[3] Many natural compounds, including sesquiterpene lactones, exert their anticancer effects by inhibiting this pathway. The diagram below illustrates a simplified representation of this pathway, highlighting potential points of inhibition by a cytotoxic agent.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Simplified PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for 3-O-Methyltirotundin in NF-κB Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a critical role in regulating a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2][3] The dysregulation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous diseases, such as chronic inflammatory conditions, autoimmune disorders, and various cancers.[1][4] This makes the NF-κB pathway a compelling target for the development of novel therapeutics.

These application notes provide a comprehensive overview and detailed protocols for investigating the inhibitory potential of 3-O-Methyltirotundin, a novel compound, on the NF-κB signaling pathway. The following sections describe the mechanism of NF-κB activation, a detailed protocol for a luciferase-based reporter assay to quantify NF-κB inhibition, and templates for data presentation and visualization. While this compound is used as an example, these protocols are adaptable for the evaluation of other potential NF-κB inhibitors.

The NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug discovery. In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are held in an inactive state in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a key member.[1][3]

Upon stimulation by various inducers, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), a cascade of signaling events is initiated.[1][5][6] This leads to the activation of the IκB kinase (IKK) complex. The activated IKK complex then phosphorylates IκBα on specific serine residues.[3] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[2][3]

The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65/p50 heterodimer, facilitating its translocation into the nucleus.[7] Inside the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes.[1] This binding initiates the transcription of a multitude of genes involved in the inflammatory response, including those encoding for cytokines, chemokines, and adhesion molecules.[5]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a TNF-α TNFR TNFR TNF-a->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα NFkB NF-κB (p65/p50) Proteasome->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA κB DNA Sites NFkB_nuc->DNA Binds Gene Inflammatory Gene Transcription DNA->Gene

Caption: Canonical NF-κB signaling pathway and the putative inhibitory point of this compound.

Quantitative Data Summary

The inhibitory activity of this compound on NF-κB signaling can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the NF-κB activity induced by a stimulant like TNF-α. The following table is a template for presenting such data, which should be generated from dose-response experiments as detailed in the protocol below.

CompoundCell LineStimulant (Concentration)Assay TypeIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (CC50/IC50)
This compoundHEK293-NF-κB-lucTNF-α (10 ng/mL)Luciferase ReporterTBDTBDTBD
Control Inhibitor (e.g., Bay 11-7082)HEK293-NF-κB-lucTNF-α (10 ng/mL)Luciferase ReporterKnown ValueKnown ValueKnown Value

TBD: To be determined experimentally.

Experimental Protocols

A widely used and robust method for screening NF-κB inhibitors is the luciferase reporter gene assay.[6][8] This assay utilizes a stable cell line that expresses the firefly luciferase gene under the transcriptional control of NF-κB response elements. Inhibition of the NF-κB pathway leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.[6]

NF-κB Luciferase Reporter Assay

Objective: To quantify the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct (or similar)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant Human TNF-α (e.g., 10 µg/mL stock in sterile PBS with 0.1% BSA)

  • Control inhibitor (e.g., Bay 11-7082)

  • White, opaque, sterile 96-well cell culture plates

  • Luciferase assay reagent (e.g., Promega ONE-Glo™ Luciferase Assay System)

  • Luminometer plate reader

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow:

Experimental_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_analysis Data Analysis seed_cells Seed HEK293-NF-κB-luc cells in 96-well plate incubate_overnight Incubate overnight (18-24 hours) seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of This compound pretreat Pre-treat cells with compound (1-2 hours) prepare_compounds->pretreat stimulate Stimulate with TNF-α (6 hours) pretreat->stimulate lyse_and_read Lyse cells and measure luminescence stimulate->lyse_and_read calculate_inhibition Calculate % inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Procedure:

Day 1: Cell Seeding

  • Culture HEK293-NF-κB-luc cells in DMEM with 10% FBS and antibiotics.

  • Trypsinize and resuspend the cells in fresh medium. Perform a cell count to determine cell density.

  • Seed the cells into a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in a volume of 100 µL.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Compound Treatment and Luminescence Measurement

  • Compound Preparation: Prepare serial dilutions of this compound and the control inhibitor in culture medium. A typical starting point is a 2X concentration series ranging from 200 µM to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration (e.g., 0.5%).

  • Pre-treatment: Carefully remove the medium from the wells and add 50 µL of the prepared compound dilutions to the respective wells.

  • Controls:

    • Unstimulated Control: Wells with cells and medium only (no TNF-α, no compound).

    • Vehicle Control: Wells with cells, medium, and the highest concentration of DMSO used in the compound dilutions, stimulated with TNF-α.

    • Positive Control: Wells with cells, medium, and the control inhibitor, stimulated with TNF-α.

  • Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Stimulation: Prepare a 2X working solution of TNF-α in culture medium (e.g., 20 ng/mL). Add 50 µL of this solution to all wells except the unstimulated control wells (add 50 µL of medium instead). The final concentration of TNF-α will be 10 ng/mL.[6][7]

  • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[6][9]

  • Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the unstimulated control wells from all other readings to correct for background.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Luminescence_Compound - Luminescence_Unstimulated) / (Luminescence_Vehicle - Luminescence_Unstimulated)]

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

It is crucial to assess whether the observed inhibition of NF-κB activity is due to specific pathway inhibition or a general cytotoxic effect of the compound. A parallel cytotoxicity assay should be performed.

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Procedure (brief):

  • Seed cells in a clear 96-well plate as described above.

  • Treat the cells with the same serial dilutions of this compound for the same total duration as the reporter assay (e.g., pre-treatment time + stimulation time).

  • Perform a cell viability assay (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®) according to the manufacturer's protocol.

  • Calculate the CC50 value from the dose-response curve of cell viability.

  • The Selectivity Index (SI = CC50/IC50) can then be calculated to assess the therapeutic window of the compound. A higher SI value indicates greater specificity for NF-κB inhibition over general cytotoxicity.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial characterization of this compound as a potential NF-κB inhibitor. By employing the luciferase reporter assay in conjunction with a cytotoxicity assay, researchers can obtain reliable quantitative data on the compound's potency and specificity. The provided diagrams and templates are intended to facilitate experimental design and data interpretation, ultimately aiding in the evaluation of this and other novel compounds for their therapeutic potential in targeting NF-κB-driven diseases. Further mechanistic studies, such as Western blotting for phosphorylated IκBα or immunofluorescence for p65 nuclear translocation, would be logical next steps to elucidate the precise mechanism of action.[7]

References

Application Notes and Protocols: Nematicidal Activity of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant-parasitic nematodes, particularly root-knot nematodes of the genus Meloidogyne, pose a significant threat to global agriculture, causing substantial economic losses. The increasing environmental concerns and the development of resistance to conventional synthetic nematicides have spurred the search for effective and eco-friendly alternatives. Natural products derived from plants are a promising source of new nematicidal agents. 3-O-Methyltirotundin, a sesquiterpenoid isolated from the leaves of Tithonia diversifolia (Mexican sunflower), has been identified as a compound of interest. A related compound, tirotundin (B206078), has demonstrated inhibitory activity against acetylcholinesterase (AChE) in Caenorhabditis elegans, suggesting a potential neurological mode of action against nematodes. This document provides a detailed protocol for testing the nematicidal activity of this compound.

Data Presentation

While specific nematicidal activity data for isolated this compound is not yet widely published, the following tables summarize the nematicidal effects of a methanolic leaf extract of Tithonia diversifolia, the natural source of the compound, against the root-knot nematode Meloidogyne incognita. This data provides a strong rationale for the investigation of this compound as a potent nematicide.

Table 1: Inhibition of M. incognita Second-Stage Juvenile (J2) Motility by T. diversifolia Leaf Extract [1]

Concentration (mg/mL)J2 Motility Inhibition (%) after 48h
0.12564.6
0.2586.4
0.595.3
1.0100

Table 2: Inhibition of M. incognita Egg Hatching by T. diversifolia Leaf Extract [1]

Concentration (mg/mL)Egg Hatch Inhibition (%) after 5 daysEgg Hatch Inhibition (%) after 10 days
0.12516.316.0
0.2536.630.7
0.552.456.0
1.064.269.3
Methanol Control3.03.3

Experimental Protocols

This section outlines the detailed methodologies for conducting in vitro bioassays to determine the nematicidal activity of this compound against Meloidogyne incognita.

Preparation of this compound Stock Solution

This compound is a powder soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3]

  • Dissolution: Accurately weigh a desired amount of this compound powder.

  • Solvent Selection: Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO or acetone).

  • Stock Solution: Prepare a stock solution of a high concentration (e.g., 10 mg/mL).

  • Storage: Store the stock solution at -20°C in a tightly sealed vial.[3]

Culture and Extraction of Meloidogyne incognita
  • Nematode Culture: Maintain a pure culture of M. incognita on susceptible host plants, such as tomato (Solanum lycopersicum), in a greenhouse.

  • Egg Extraction: After 6-8 weeks of inoculation, gently uproot the plants and wash the roots to remove soil. Egg masses can be extracted from the galled roots using a sodium hypochlorite (B82951) solution (e.g., 0.5% NaOCl).

  • Juvenile Hatching: Collect the eggs and incubate them in sterile water at room temperature to obtain second-stage juveniles (J2s).

In Vitro Bioassay for Juvenile Mortality
  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in distilled water containing a small amount of a surfactant (e.g., 0.1% Tween 20) to ensure even dispersion. A typical concentration range could be from 0.1 mg/mL to 1.0 mg/mL.

  • Assay Setup: In a 96-well microtiter plate, add a specific volume (e.g., 100 µL) of each test solution to individual wells.

  • Nematode Suspension: Prepare a suspension of freshly hatched J2s in distilled water. Adjust the concentration to approximately 100 J2s per 100 µL.

  • Inoculation: Add 100 µL of the J2 suspension to each well containing the test solution.

  • Controls: Include a negative control (distilled water with surfactant) and a positive control (a known nematicide).

  • Incubation: Incubate the plates at room temperature (around 25°C) in the dark.

  • Data Collection: At 24, 48, and 72-hour intervals, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Mortality Calculation: Calculate the percentage of mortality for each treatment.

In Vitro Bioassay for Egg Hatch Inhibition
  • Preparation of Test Solutions: Prepare the same series of dilutions of this compound as for the juvenile mortality assay.

  • Assay Setup: Place a single, surface-sterilized egg mass of M. incognita in each well of a 24-well plate.

  • Treatment Application: Add a specific volume (e.g., 1 mL) of each test solution to the wells containing the egg masses.

  • Controls: Include a negative control (distilled water with surfactant).

  • Incubation: Incubate the plates at room temperature (around 25°C) in the dark.

  • Data Collection: After a set period (e.g., 5 and 10 days), count the number of hatched J2s in each well.

  • Inhibition Calculation: Calculate the percentage of egg hatch inhibition compared to the negative control.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for Nematicidal Activity Testing cluster_preparation Preparation cluster_bioassay Bioassays cluster_analysis Analysis Compound_Prep Preparation of This compound Stock Solution J2_Mortality Juvenile (J2) Mortality Assay Compound_Prep->J2_Mortality Egg_Hatch Egg Hatch Inhibition Assay Compound_Prep->Egg_Hatch Nematode_Culture Culture and Extraction of M. incognita Nematode_Culture->J2_Mortality Nematode_Culture->Egg_Hatch Data_Collection Data Collection (Microscopy) J2_Mortality->Data_Collection Egg_Hatch->Data_Collection Data_Analysis Data Analysis (% Mortality / Inhibition) Data_Collection->Data_Analysis

Caption: Workflow for assessing the nematicidal activity of this compound.

Proposed Signaling Pathway of Action

The inhibitory effect of tirotundin on acetylcholinesterase (AChE) suggests that this compound may act as a cholinergic inhibitor. In nematodes, acetylcholine (B1216132) is a key excitatory neurotransmitter at the neuromuscular junction.[4][5] Its release into the synaptic cleft triggers muscle contraction. AChE is responsible for the rapid hydrolysis of acetylcholine, terminating the signal and allowing the muscle to relax. Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous muscle stimulation, which results in spastic paralysis and eventual death of the nematode.

Signaling_Pathway Proposed Cholinergic Signaling Pathway Inhibition cluster_synapse Neuromuscular Synapse Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Nerve Impulse Postsynaptic Postsynaptic Muscle Cell Muscle_Contraction Muscle Contraction Postsynaptic->Muscle_Contraction Depolarization nAChR Nicotinic ACh Receptors (nAChR) ACh_release->nAChR Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by nAChR->Postsynaptic ACh_breakdown ACh Breakdown (Choline + Acetate) AChE->ACh_breakdown Methyltirotundin This compound Methyltirotundin->AChE Inhibits

Caption: Inhibition of cholinergic signaling by this compound at the nematode neuromuscular junction.

References

Application Notes and Protocols for the Synthesis of 3-O-Methyltirotundin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-O-Methyltirotundin and its derivatives, compounds of interest for their potential therapeutic applications, including anticancer and anti-inflammatory activities. The following sections detail the synthetic route from the natural product tirotundin (B206078), methods for derivatization, and the biological context of these compounds.

Introduction

Tirotundin is a sesquiterpene lactone that can be isolated from medicinal plants such as Tithonia diversifolia. Structurally related to other bioactive sesquiterpenoids like tagitinin C, tirotundin possesses a reactive α-methylene-γ-lactone moiety and several hydroxyl groups that can be chemically modified to produce a library of derivatives. The synthesis of these derivatives allows for the exploration of structure-activity relationships (SAR) and the potential optimization of their biological effects. This compound, a key derivative, is formed by the methylation of the hydroxyl group at the C-3 position of the tirotundin core structure. This modification can influence the compound's lipophilicity and interaction with biological targets.

Synthesis of this compound

The synthesis of this compound from tirotundin involves the selective methylation of the C-3 hydroxyl group. Common methylating agents such as dimethyl sulfate (B86663) or methyl iodide can be employed under basic conditions. The choice of base and solvent is crucial to ensure regioselectivity and to minimize side reactions.

Protocol 1: Methylation of Tirotundin using Dimethyl Sulfate

This protocol is a general method for the O-methylation of hydroxyl-containing natural products and can be adapted for the synthesis of this compound.

Materials:

Procedure:

  • Dissolve tirotundin (1 equivalent) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous potassium carbonate (3-5 equivalents) to the solution.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.5-2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.

Protocol 2: Methylation of Tirotundin using Methyl Iodide

This protocol provides an alternative methylation method using methyl iodide.

Materials:

  • Tirotundin

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of tirotundin (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound.

Synthesis of this compound Derivatives

The α-methylene-γ-lactone moiety in this compound is a key site for derivatization via Michael addition reactions. This allows for the introduction of various functional groups, potentially modulating the biological activity.

Protocol 3: Michael Addition of Thiols to this compound

This protocol describes the synthesis of thiol adducts of this compound.

Materials:

  • This compound

  • Thiol (e.g., cysteine, glutathione, or other mercaptans)

  • Triethylamine (B128534) (TEA) or another suitable base

  • Methanol (B129727) or another suitable solvent

  • Dichloromethane

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add the desired thiol (1.1-1.5 equivalents) to the solution.

  • Add triethylamine (1.1-1.5 equivalents) to catalyze the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting thiol adduct by silica gel column chromatography.

Data Presentation

Table 1: Anticancer Activity of Tirotundin Derivatives

CompoundCell LineIC₅₀ (µM)Reference
TirotundinHCT-15 (colon)1.5[1]
TirotundinK-562 (leukemia)2.0[1]
Tagitinin CHCT-116 (colon)2.8[2]
Tagitinin CA375 (melanoma)3.5[2]
Tagitinin CMCF-7 (breast)4.2[2]
Tagitinin CHepG2 (liver)5.1[2]
Tagitinin CA549 (lung)6.3[2]

Note: Specific IC₅₀ values for this compound are not yet widely reported in publicly available literature. The data for related compounds are provided for context.

Table 2: Anti-inflammatory Activity of Tirotundin and Related Compounds

CompoundAssayIC₅₀ (µM)Reference
TirotundinNF-κB inhibition-[3]
Myricetin-3-O-beta-D-glucuronideCOX-1 inhibition (intact cell)0.5[4]
Myricetin-3-O-beta-D-glucuronideCOX-1 inhibition (isolated enzyme)10[4]
Myricetin-3-O-beta-D-glucuronideCOX-2 inhibition (isolated enzyme)8[4]
Myricetin-3-O-beta-D-glucuronide5-LOX inhibition0.1 - 2.2[4]
Isonicotinate derivative 5ROS inhibition1.42 µg/mL[5]

Visualization of Synthetic Pathways

Diagram 1: Synthesis of this compound from Tirotundin

Synthesis_of_3_O_Methyltirotundin Tirotundin Tirotundin Reagents Dimethyl Sulfate (or Methyl Iodide) Base (e.g., K₂CO₃ or NaH) Solvent (e.g., Acetone or THF) Methyltirotundin This compound Reagents->Methyltirotundin Methylation

Caption: General scheme for the methylation of Tirotundin.

Diagram 2: Derivatization of this compound via Michael Addition

Derivatization_of_3_O_Methyltirotundin Methyltirotundin This compound Thiol Thiol (R-SH) Thiol_Adduct Thiol Adduct Thiol->Thiol_Adduct Michael Addition

Caption: Synthesis of thiol derivatives from this compound.

Diagram 3: Experimental Workflow for Synthesis and Purification

Experimental_Workflow Start Start with Tirotundin Reaction Perform Methylation Reaction Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Workflow for this compound synthesis.

References

Application Notes and Protocols for 3-O-Methyltirotundin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the biological activities of 3-O-Methyltirotundin is limited in publicly available literature. The following protocols and data are presented as a representative template for the investigation of a novel sesquiterpene lactone with potential anticancer activity, based on the known effects of similar compounds. Researchers should perform initial dose-response studies to determine the optimal concentrations and treatment times for their specific cell lines.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. While the parent compound, tirotundin, has shown limited antiproliferative effects in some studies, chemical modifications can significantly alter biological activity. Other sesquiterpene lactones isolated from Tithonia diversifolia, the source of tirotundin, have demonstrated cytotoxic and anti-inflammatory properties. This document provides a comprehensive set of protocols to investigate the potential anticancer effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, and key signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.5
HCT116Colon Cancer18.9 ± 2.1
PC-3Prostate Cancer32.1 ± 3.5

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (24h Treatment)

Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseSub-G1 (Apoptosis) %
Vehicle Control55.2 ± 3.128.4 ± 2.216.4 ± 1.91.5 ± 0.3
10 µM this compound65.8 ± 4.215.1 ± 1.519.1 ± 2.08.7 ± 1.1
20 µM this compound72.3 ± 5.58.9 ± 1.118.8 ± 1.815.4 ± 1.9

Table 3: Induction of Apoptosis by this compound in HCT116 Cells (48h Treatment)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control94.1 ± 2.53.2 ± 0.82.7 ± 0.6
10 µM this compound75.3 ± 4.115.8 ± 2.28.9 ± 1.3
20 µM this compound52.1 ± 5.828.4 ± 3.519.5 ± 2.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.[1][2][3][4][5]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.[6][7][8][9]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

  • Allow cells to attach for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, changing the medium every 3 days, until visible colonies are formed.

  • Wash the wells with PBS and fix the colonies with 4% paraformaldehyde for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect the supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[15][16][17][18]

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting

This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways.[19][20][21][22][23]

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for Akt, p-Akt, ERK, p-ERK, PARP, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound for the indicated times.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_mechanism Mechanistic Studies cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability (MTT) treatment->viability proliferation Colony Formation treatment->proliferation apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blotting (PI3K/Akt, MAPK/ERK, Apoptosis Markers) treatment->western_blot data_analysis Analyze Results & Determine IC50 viability->data_analysis proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating this compound.

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Tirotundin This compound Tirotundin->PI3K Tirotundin->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

MAPK_ERK_pathway GF Growth Factor Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Tirotundin This compound Tirotundin->Raf Tirotundin->ERK

Caption: Potential inhibition points in the MAPK/ERK pathway.

Apoptosis_Pathway Tirotundin This compound Mitochondria Mitochondria Tirotundin->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP

Caption: Induction of the intrinsic apoptosis pathway.

References

Troubleshooting & Optimization

3-O-Methyltirotundin solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-O-Methyltirotundin

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sesquiterpenoid natural product.[1][2] It is often supplied as a powder.[2] Its Chemical Abstracts Service (CAS) registry number is 1021945-29-8.[1][3]

Q2: In which organic solvents is this compound soluble?

Based on available data, this compound is soluble in a range of organic solvents.[1][2] This makes them suitable for preparing high-concentration stock solutions.

Q3: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What should I do?

This is a common issue for hydrophobic natural products.[4][5] Direct dissolution in aqueous media is often challenging. The recommended approach is to first dissolve the compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. Be mindful that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the experimental results.

Q4: What is a typical protocol for preparing a stock solution of this compound?

A detailed, step-by-step protocol for preparing a stock solution can be found in the "Experimental Protocols" section of this guide.

Q5: Are there advanced methods to improve the aqueous solubility of compounds like this compound?

Yes, several techniques are used to enhance the solubility and bioavailability of poorly soluble natural compounds.[4][5][6][7] These methods include:

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[4]

  • Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid-state.[6]

  • Particle Size Reduction: Increasing the surface area through techniques like micronization or milling to improve dissolution rate.[6]

  • Nanocarriers: Employing nanotechnology-based delivery systems such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[4][7]

Troubleshooting Guide

Use the following flowchart to troubleshoot solubility issues with this compound during your experiments.

G Troubleshooting Workflow for Solubility Issues cluster_start cluster_solvent Step 1: Solvent Selection cluster_assistance Step 2: Physical Assistance cluster_final_dilution Step 3: Aqueous Dilution cluster_end start Start: Compound not dissolving check_solvent Are you using a recommended organic solvent? (e.g., DMSO, Acetone) start->check_solvent use_organic Dissolve in 100% DMSO or other recommended solvent first check_solvent->use_organic No assist Have you tried physical methods to aid dissolution? check_solvent->assist Yes use_organic->assist vortex Vortex vigorously assist->vortex No check_precipitate Is precipitation occurring upon dilution into aqueous buffer? assist->check_precipitate Yes sonicate Sonicate the solution in a water bath vortex->sonicate heat Apply gentle heat (e.g., 37°C water bath) sonicate->heat heat->check_precipitate lower_conc Lower the final concentration check_precipitate->lower_conc Yes end_success Success: Compound Solubilized check_precipitate->end_success No add_surfactant Consider adding a biocompatible surfactant (e.g., Tween® 80) to the final medium lower_conc->add_surfactant end_fail Advanced Help Needed: Consider formulation strategies (e.g., cyclodextrins) add_surfactant->end_fail

Troubleshooting workflow for solubility issues.

Data & Protocols

Solubility Data Summary
SolventSolubility StatusRecommended Use
DMSO (Dimethyl sulfoxide)SolublePreparing high-concentration stocks
AcetoneSolublePreparing stock solutions
ChloroformSolubleExtraction / Organic synthesis
DichloromethaneSolubleExtraction / Organic synthesis
Ethyl AcetateSolubleExtraction / Organic synthesis
Aqueous BuffersLikely PoorNot recommended for direct dissolving
Data compiled from supplier information.[1][2]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard method for solubilizing this compound for use in biological assays.

G Protocol for Preparing a Stock Solution cluster_prep Preparation cluster_diss Dissolution cluster_store Storage weigh 1. Weigh Compound Accurately weigh the desired amount of this compound in a microfuge tube. calc 2. Calculate Solvent Volume Determine the volume of DMSO needed for a 10 mM solution. (MW = 346.47 g/mol) weigh->calc add_dmso 3. Add Solvent Add the calculated volume of high-purity DMSO to the tube. calc->add_dmso vortex 4. Vortex Vortex the tube for 1-2 minutes to facilitate dissolution. add_dmso->vortex sonicate 5. Sonicate (If Necessary) If solids remain, sonicate in a water bath for 5-10 minutes. vortex->sonicate aliquot 6. Aliquot & Store Aliquot into smaller volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. sonicate->aliquot

Experimental workflow for stock solution preparation.

Methodology:

  • Pre-weigh Vial: Before dispensing the compound, pre-weigh the sterile microcentrifuge tube that will be used.

  • Weigh Compound: Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the pre-weighed tube.

  • Calculate Solvent Volume: Use the molecular weight (MW) of this compound (C₂₀H₂₆O₅, MW ≈ 346.47 g/mol ) to calculate the required volume of DMSO for your target concentration.

    • Example for 1 mg at 10 mM:

      • Moles = 0.001 g / 346.47 g/mol ≈ 2.886 x 10⁻⁶ moles

      • Volume (L) = Moles / Molarity = 2.886 x 10⁻⁶ moles / 0.010 mol/L ≈ 0.0002886 L

      • Volume (µL) ≈ 288.6 µL

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Aid Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates are still visible, place the tube in a sonicating water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used if necessary.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store protected from light at -20°C or -80°C for long-term stability.

References

Technical Support Center: 3-O-Methyltirotundin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of 3-O-Methyltirotundin.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern?

A1: Peak tailing is a phenomenon in HPLC where a peak is asymmetrical, featuring a "tail" that extends from the apex down to the baseline.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] This issue is problematic because it can lead to:

  • Reduced Resolution: Tailing can cause peaks to overlap with adjacent ones, making accurate quantification challenging.[1]

  • Inaccurate Integration: The asymmetrical shape can introduce errors in peak area calculations, compromising the accuracy of quantitative results.[3]

  • Lower Sensitivity: As a peak broadens and tails, its height diminishes, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).[1]

Q2: What are the most likely causes of peak tailing for this compound?

A2: this compound is a sesquiterpenoid, a class of compounds that are typically neutral or weakly acidic.[4][5] Unlike basic compounds, they are less prone to strong ionic interactions with the column's stationary phase. The primary causes of peak tailing for such compounds include:

  • Secondary Polar Interactions: Even without strong ionic character, polar functional groups on this compound can have secondary interactions with active sites (residual silanols) on the silica-based column packing.[6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.[7][8]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to broaden and tail.[3][8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or within the packing bed can disrupt the flow path, causing peak shape issues for all analytes.[7][9] A void at the column inlet is another common cause.[10]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can lead to peak broadening and tailing.[4][8]

Q3: Can the mobile phase pH cause peak tailing for this compound?

A3: While critical for basic and acidic compounds, mobile phase pH is less likely to be the primary cause of tailing for a neutral compound like this compound. However, operating at a low pH (e.g., pH 2.5-3.5) can sometimes improve the peak shape for even neutral compounds by suppressing the ionization of any residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) packing material, minimizing potential secondary interactions.

Q4: How do I know if my column is the problem?

A4: Column-related issues often manifest in specific ways:

  • Sudden Tailing for All Peaks: If all peaks in your chromatogram suddenly begin to tail, it often points to a physical problem like a partially blocked inlet frit or a void in the packing bed.[9]

  • Gradual Worsening of Peak Shape: A slow degradation in peak symmetry over many injections may indicate column contamination or the aging of the stationary phase.[2]

  • Confirming the Issue: The quickest way to diagnose a column problem is to replace it with a new, proven column of the same type. If the peak shape improves, the original column was the likely source of the issue.[6]

In-Depth Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Diagnose the Potential Cause

The first step is to identify the likely origin of the peak tailing. The following workflow provides a logical path for troubleshooting.

G cluster_start cluster_check cluster_all_peaks cluster_one_peak start Peak Tailing Observed for This compound q1 Does tailing affect ONLY this compound or ALL peaks? start->q1 all_peaks_cause Likely a Physical or System-Wide Issue q1->all_peaks_cause All Peaks one_peak_cause Likely a Chemical or Analyte-Specific Issue q1->one_peak_cause One Peak sol_all_1 Check for Blocked Frit or Column Void all_peaks_cause->sol_all_1 sol_all_2 Inspect Tubing for Extra-Column Volume sol_all_1->sol_all_2 sol_all_3 Ensure Sample Solvent is Weaker than Mobile Phase sol_all_2->sol_all_3 sol_one_1 Test for Column Overload (See Protocol 1) one_peak_cause->sol_one_1 sol_one_2 Optimize Mobile Phase (pH, Organic %) sol_one_1->sol_one_2 sol_one_3 Consider Co-eluting Interference sol_one_2->sol_one_3 sol_one_4 Use a High-Purity (End-capped) Column sol_one_3->sol_one_4

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 2: Implement Solutions Based on Diagnosis
A. Addressing Chemical or Analyte-Specific Issues

If tailing is specific to the this compound peak, it is likely due to secondary interactions or method parameters.

  • Check for Column Overload: This is a common cause of tailing where the analyte concentration is too high for the column capacity.

    • Solution: Perform a sample dilution series as described in Protocol 1 . If peak shape improves with dilution, reduce the sample concentration or injection volume.[1][7]

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) by 2-5%. A stronger mobile phase can reduce retention and minimize secondary interactions, leading to sharper peaks.[3]

    • Mobile Phase pH: Although this compound is likely neutral, adjusting the mobile phase to a lower pH (e.g., 3.0) with 0.1% formic or acetic acid can suppress silanol activity and may improve peak shape.

    • Buffer Concentration: If using a buffer, ensure its concentration is sufficient, typically between 20-50 mM, to control the pH effectively.[7]

B. Addressing Physical or System-Wide Issues

If all peaks in the chromatogram are tailing, the problem is likely physical.

  • Check for Column Contamination and Voids:

    • Solution: First, try back-flushing the column (disconnect it from the detector first). If this does not help, perform a thorough column wash as detailed in Protocol 2 . If the problem persists, the column may have a void or be irreversibly contaminated and should be replaced.[9]

  • Minimize Extra-Column Volume:

    • Solution: Inspect the HPLC system. Use PEEK tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) and ensure the connections between the injector, column, and detector are as short as possible.[3][4]

  • Evaluate Sample Solvent (Diluent):

    • Solution: The ideal sample solvent is the mobile phase itself. If a stronger solvent must be used for solubility, the injection volume should be kept as small as possible to minimize peak distortion.[3][8] this compound is soluble in solvents like DMSO and Acetone, which are much stronger than typical reversed-phase mobile phases and can cause significant peak distortion if used as the primary sample diluent.[4]

Quantitative Parameter Adjustment Summary

The table below summarizes key HPLC parameters and their typical adjustments to mitigate peak tailing. The "Tailing Factor (Tf)" is a measure of peak asymmetry; a value of 1.0 is perfectly symmetrical, while values >1.2 are generally considered tailing.[3]

ParameterTypical RangeAdjustment to Reduce TailingExpected Impact on Tailing Factor (Tf)Potential Side Effects
Injection Volume 1 - 20 µLDecrease injection volume by 50%DecreaseLower signal-to-noise ratio
Sample Conc. VariesDilute sample (e.g., 1:10)DecreaseAnalyte may fall below detection limits
Organic Modifier % 20 - 80%Increase by 2-5%DecreaseReduced retention time; potential loss of resolution from nearby peaks
Mobile Phase pH 2.5 - 7.5Decrease to pH 2.5 - 3.5Moderate DecreasePotential changes in analyte selectivity; column stability
Buffer Strength 10 - 50 mMIncrease to 25-50 mMModerate DecreaseRisk of buffer precipitation in high organic %
Flow Rate 0.5 - 2.0 mL/minNo direct, consistent effect on tailingMinimalChanges retention time and backpressure
Column Temperature 25 - 50 °CIncrease by 5-10 °CDecreaseImproved efficiency; may alter selectivity

Experimental Protocols

Protocol 1: Diagnosing Column Overload

Objective: To determine if high sample concentration is the cause of peak tailing.

Procedure:

  • Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10, and 1:100) using the mobile phase as the diluent.

  • Inject the original, undiluted sample and record the chromatogram and tailing factor.

  • Sequentially inject each dilution, starting from the most dilute.

  • Compare the peak shapes from the different concentrations. If the tailing factor decreases and the peak becomes more symmetrical at lower concentrations, the original sample was causing column overload.

Protocol 2: Standard Reversed-Phase Column Wash

Objective: To remove strongly retained contaminants from a C18 or similar reversed-phase column.

Important: Disconnect the column from the detector to prevent contamination of the detector cell. Direct the column outlet to a waste container.

Washing Solvents (in order of use):

  • Mobile Phase (without buffer): Flush the column with your mobile phase composition but without any buffer salts for 20-30 column volumes.

  • 100% HPLC-grade Water: Flush with 20-30 column volumes to remove any remaining salts.

  • 100% Isopropanol: Flush with 20-30 column volumes to remove strongly retained non-polar contaminants.

  • 100% Hexane (Optional): For very non-polar, stubborn contaminants, flush with 20 column volumes. (Ensure your column is compatible with hexane).

  • 100% Isopropanol: Flush with 20-30 column volumes to remove the hexane.

  • 100% HPLC-grade Water: Flush with 20-30 column volumes to re-wet the stationary phase.

  • Mobile Phase: Re-equilibrate the column with the analytical mobile phase (including buffer) until a stable baseline is achieved (at least 30 column volumes).

References

Technical Support Center: High-Resolution NMR Spectroscopy of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of NMR spectra for 3-O-Methyltirotundin and related sesquiterpene lactones.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the NMR spectrum of this compound?

Poor resolution, characterized by broad and overlapping peaks, can stem from several factors. The most common issues include suboptimal magnetic field homogeneity (poor shimming), inadequate sample preparation, and incorrect acquisition or processing parameters. Problems with sample concentration, solvent viscosity, and the presence of paramagnetic impurities are also frequent culprits.[1][2]

Q2: Which deuterated solvent is recommended for this compound NMR?

For sesquiterpene lactones like this compound, common choices include deuterated chloroform (B151607) (CDCl₃), methanol-d₄ (CD₃OD), and acetone-d₆.[2] The choice of solvent can influence chemical shifts and potentially resolve overlapping signals.[2][3] If solubility is an issue or peaks are overlapping, trying a different solvent system is a valid troubleshooting step.[2]

Q3: How critical is sample concentration for achieving a high-resolution spectrum?

Sample concentration is a critical parameter. For a ¹H NMR spectrum of a small molecule like this compound (MW ~400 g/mol ), a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically recommended.[4][5] While a higher concentration is needed for ¹³C NMR (50-100 mg), overly concentrated samples for ¹H NMR can lead to increased viscosity, which in turn causes line broadening and reduced resolution.[4][5][6]

Q4: Can temperature affect the resolution of the NMR spectrum?

Yes, temperature can significantly impact spectral resolution.[7][8] For viscous samples, increasing the temperature can decrease viscosity, leading to sharper lines.[6][9] However, temperature can also affect conformational equilibria, which might lead to line broadening at intermediate exchange rates.[8] Running spectra at different temperatures can be a useful diagnostic tool.[8]

Troubleshooting Guides

Issue 1: Broad and Asymmetric Peaks

Broad and asymmetric peaks are often a primary indicator of poor magnetic field homogeneity. The process of correcting this is called shimming.

Troubleshooting Steps:

  • Automated Shimming: Modern NMR spectrometers are equipped with automated shimming routines, often called "gradient shimming" or "topshim".[10][11][12] This should always be the first step. For many samples, this is sufficient to achieve good resolution.

  • Manual Shimming: If automated shimming is insufficient, manual adjustment of the shims may be necessary.[13][14]

    • Start by adjusting the lower-order on-axis (Z) shims, such as Z1 and Z2, as they typically have the most significant impact.[11][15]

    • Iteratively adjust Z1 and Z2 to maximize the lock level.

    • If peak shape is still poor, proceed to higher-order Z shims (Z3, Z4).

    • If spinning sidebands are present, the non-spinning (X, Y) shims may require adjustment. This should be done with the sample spinning turned off.[11][14]

  • Sample Positioning: Ensure the NMR tube is positioned correctly within the spinner turbine and that the sample volume is appropriate for the spectrometer's probe.[1][16] An incorrect sample height can make shimming difficult.[16]

Issue 2: Generally Poor Resolution and Low Signal-to-Noise

If the entire spectrum suffers from poor resolution and low signal, the issue may lie in the sample preparation or acquisition parameters.

Troubleshooting Steps:

  • Check Sample for Particulates: The presence of undissolved solid particles will severely degrade spectral quality.[4][5] Always filter your NMR sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1][5]

  • Assess Sample Concentration: As mentioned in the FAQs, an overly concentrated sample can lead to broad lines due to high viscosity.[4][5] If your sample is highly concentrated, try diluting it.

  • Degas the Sample: Dissolved paramagnetic oxygen can cause line broadening.[15] While not always necessary for routine spectra, degassing the sample by bubbling a stream of nitrogen or argon through the solution or by using freeze-pump-thaw cycles can improve resolution.[5][15]

  • Optimize Acquisition Parameters:

    • Acquisition Time (AT): A longer acquisition time leads to better digital resolution. For high-resolution spectra, an acquisition time of 2-3 seconds is a good starting point.[15]

    • Number of Scans (ns): Increasing the number of scans will improve the signal-to-noise ratio. Doubling the scans increases the signal-to-noise by a factor of approximately 1.4.[1]

Experimental Protocols

Protocol 1: High-Resolution Sample Preparation for this compound
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, small vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but be cautious of potential degradation.

  • Filtering: Take a clean Pasteur pipette and tightly pack a small amount of glass wool into the tip.

  • Transfer to NMR Tube: Using the filter pipette, transfer the solution from the vial into a high-quality, clean, and unscratched 5 mm NMR tube.[4][17] The final volume in the NMR tube should be sufficient to cover the detection coils of the NMR probe (typically a height of 4-5 cm).[16]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: Manual Shimming Procedure
  • Initial Setup: Insert the sample into the magnet and ensure the spectrometer has locked onto the deuterium (B1214612) signal of the solvent.

  • Load Standard Shims: Load a standard shim file for the probe being used. This provides a good starting point.

  • Optimize Z1 and Z2:

    • Display the lock signal level.

    • Adjust the Z1 shim current up and down to find the value that maximizes the lock level.

    • Repeat the process for the Z2 shim.

    • Iterate between adjusting Z1 and Z2, as they can be interactive, until the highest possible lock level is achieved.[14]

  • Optimize Higher-Order Z Shims: If necessary, repeat the iterative maximization process for Z3 and Z4. Note that the effect of higher-order shims on the lock level will be less pronounced.[11]

  • Optimize Non-Spinning Shims (if needed):

    • Turn off sample spinning.

    • Adjust the X and Y shims to maximize the lock level.

    • Proceed to adjust second-order non-spinning shims (e.g., XZ, YZ, X²-Y²) if the spectrometer allows and the lineshape is still poor.[14]

    • Once optimized, sample spinning can be turned back on if desired.

Data Presentation

ParameterEffect on ResolutionTypical Starting Values for Small MoleculesNotes
Shimming HighN/AThe most critical factor for good resolution. Always perform automated shimming first.
Sample Concentration Medium¹H: 5-25 mg/0.6 mL¹³C: 50-100 mg/0.6 mLOverly concentrated samples increase viscosity and broaden lines.[4]
Solvent Viscosity HighLow viscosity solvents are preferred.High viscosity restricts molecular tumbling, leading to broader peaks.[9][18]
Temperature MediumRoom temperature (298 K)Increasing temperature can decrease viscosity but may affect conformational exchange.[6][19]
Acquisition Time (AT) High2-4 secondsLonger AT provides better digital resolution.[15]
Number of Scans (NS) None (affects S/N)¹H: 8-16¹³C: 1024+Does not directly improve resolution but a better signal-to-noise ratio makes peaks easier to distinguish.
Sample Purity HighAs pure as possibleParamagnetic impurities (e.g., metal ions, dissolved O₂) cause significant line broadening.[15]
Data Processing (Apodization) HighExponential multiplication or Gaussian functionApplying a window function can improve resolution at the expense of signal-to-noise.

Visualizations

TroubleshootingWorkflow Start Poor Resolution in This compound Spectrum CheckShimming Is the shimming optimal? Start->CheckShimming CheckSamplePrep Is the sample prepared correctly? CheckShimming->CheckSamplePrep Yes PerformShimming 1. Run automated gradient shimming. 2. If needed, perform manual shimming (Z1, Z2, etc.). CheckShimming->PerformShimming No CheckAcquisition Are acquisition parameters optimized? CheckSamplePrep->CheckAcquisition Yes FilterSample Filter the sample through glass wool to remove particulates. CheckSamplePrep->FilterSample Particulates? AdjustConcentration Adjust concentration. (Dilute if too viscous). CheckSamplePrep->AdjustConcentration Viscous? DegasSample Degas sample to remove paramagnetic oxygen. CheckSamplePrep->DegasSample Broad base? IncreaseAT Increase Acquisition Time (AT) for better digital resolution. CheckAcquisition->IncreaseAT No GoodResolution High-Resolution Spectrum CheckAcquisition->GoodResolution Yes PerformShimming->CheckSamplePrep FilterSample->CheckAcquisition AdjustConcentration->CheckAcquisition DegasSample->CheckAcquisition IncreaseAT->GoodResolution

Caption: Troubleshooting workflow for improving NMR spectral resolution.

ShimmingLogic Start Start Shimming AutoShim Perform Automated Gradient Shimming Start->AutoShim AssessLineshape Assess Lineshape and Lock Level AutoShim->AssessLineshape ManualZ Manually Adjust On-Axis Shims (Z1, Z2...) Iteratively AssessLineshape->ManualZ Poor Finish Optimal Homogeneity AssessLineshape->Finish Good CheckSpinningSidebands Spinning Sidebands Present? ManualZ->CheckSpinningSidebands ManualXY Turn Spinning OFF. Adjust Non-Spinning Shims (X, Y, XZ...) CheckSpinningSidebands->ManualXY Yes CheckSpinningSidebands->Finish No ManualXY->Finish

Caption: Logical workflow for manual and automated shimming procedures.

References

3-O-Methyltirotundin stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-O-Methyltirotundin?

A1: Based on the behavior of structurally similar sesquiterpene lactones, the primary factors that can lead to the degradation of this compound are expected to be pH, temperature, and light exposure. Sesquiterpene lactones are known to be susceptible to hydrolysis, particularly under neutral to alkaline conditions, as well as thermal and photodegradation.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. Specifically, storage at -20°C in a tightly sealed container, protected from light, is recommended for long-term preservation. For routine laboratory use, storage at 2-8°C is acceptable for shorter periods.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). These techniques can separate the intact compound from its degradation products and allow for quantification of its purity over time.

Q4: I am observing a decrease in the activity of my compound in my cell-based assays. Could this be a stability issue?

A4: Yes, a loss of biological activity can be a strong indicator of compound degradation. Sesquiterpene lactones can lose their activity due to structural changes such as the opening of the lactone ring. It is advisable to perform a purity check of your compound using a suitable analytical method (e.g., HPLC) and to use freshly prepared solutions for your experiments.

Q5: Are there any specific solvents that should be avoided when working with this compound?

A5: While specific solvent compatibility studies for this compound are not available, it is known that some sesquiterpene lactones can react with alcoholic solvents, such as ethanol, over time, leading to the formation of adducts.[1][2] For long-term storage of solutions, aprotic solvents like DMSO or acetonitrile (B52724) are generally preferred. Aqueous solutions, especially at neutral or alkaline pH, should be prepared fresh and used promptly.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in the chromatogram of my this compound sample.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light.

    • Check Solution Age and pH: If working with a solution, consider its age and the pH of the solvent. Prepare a fresh solution from a solid stock that has been properly stored.

    • Perform Forced Degradation: To confirm if the new peaks are degradation products, you can perform a forced degradation study on a small amount of your sample (see Experimental Protocols section). This involves intentionally exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products for comparison.

    • Analyze by LC-MS: Use LC-MS to obtain the mass of the parent compound and the unknown peaks. This can help in identifying potential degradation products (e.g., hydrolytic products, adducts).

Issue 2: Inconsistent results in biological assays.

  • Possible Cause: Compound instability in the assay medium.

  • Troubleshooting Steps:

    • Assess Stability in Media: Sesquiterpene lactones can be unstable in physiological buffers (e.g., pH 7.4) at 37°C.[3] To test this, incubate this compound in your assay medium for the duration of your experiment, and then analyze the sample by HPLC to check for degradation.

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use in your experiments.

    • Minimize Exposure to Harsh Conditions: During your experimental workflow, minimize the exposure of the compound to high temperatures or prolonged light.

Summary of Quantitative Stability Data for Sesquiterpene Lactones

The following tables summarize stability data for various sesquiterpene lactones under different stress conditions. This information can serve as a guide for predicting the stability of this compound.

Table 1: Effect of pH and Temperature on Sesquiterpene Lactone Stability

Sesquiterpene Lactone TypepHTemperature (°C)Duration (hours)ObservationReference
With side chain5.525 and 3796Stable[3]
With side chain7.425 and 3796Loss of side chain[3]
Without side chain5.5 and 7.425 and 3796Stable[3]

Table 2: Photodegradation of Lactucin (a Sesquiterpene Lactone)

ConditionParameterValueReference
UV Irradiation (366 nm)KineticsPseudo-first-order[4][5]
Half-life (t½)~45 minutes[4][5]
Rate Constant (k)2.6 ± 0.4 × 10⁻⁴ s⁻¹[4]
Degradation ProductAddition of a water molecule[4][5]

Table 3: Thermal Degradation of Helenalin Esters in Arnica Tincture (70% Ethanol)

Storage Temperature (°C)Duration (years)Decrease in Content (%)Degradation ProductReference
+4313Ethanol adducts[1][2][6]
+25332Ethanol adducts[1][2][6]
+30337Ethanol adducts[1][2][6]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm or 366 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all stressed samples, along with a control sample (untreated stock solution), by a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using acetonitrile and water (with 0.1% formic acid) is a common starting point for sesquiterpene lactones. The gradient can be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance. If unknown, a DAD can be used to determine the optimal wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

degradation_pathway cluster_compound This compound cluster_stress Stress Conditions cluster_degradation Degradation Products Compound This compound (Sesquiterpene Lactone) Acid Acidic pH Compound->Acid Base Alkaline pH Compound->Base Heat High Temperature Compound->Heat Light UV Light Compound->Light Oxidant Oxidizing Agent Compound->Oxidant Hydrolysis Lactone Ring Opening (Hydrolysis) Acid->Hydrolysis H+ Base->Hydrolysis OH- SideChainLoss Loss of Side Chain Base->SideChainLoss Heat->SideChainLoss Adduct Solvent Adduct Formation Heat->Adduct e.g., Ethanol PhotoProduct Photodegradation Product Light->PhotoProduct e.g., H2O addition OxidationProduct Oxidation Product Oxidant->OxidationProduct

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Start This compound Sample Stress Apply Stress Conditions (pH, Temp, Light, etc.) Start->Stress Control Control Sample (No Stress) Start->Control HPLC HPLC-UV / LC-MS Analysis Stress->HPLC Control->HPLC Data Data Acquisition (Chromatograms, Spectra) HPLC->Data Compare Compare Stressed vs. Control Data->Compare Identify Identify Degradation Products Compare->Identify Quantify Quantify Degradation (%) Compare->Quantify Pathway Determine Degradation Pathway Identify->Pathway Quantify->Pathway

References

Technical Support Center: Overcoming Resistance to 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-O-Methyltirotundin is a specialized sesquiterpenoid compound. As of this writing, specific mechanisms of acquired resistance to this agent have not been extensively documented in publicly available literature. Therefore, this guide provides troubleshooting strategies based on common mechanisms of resistance observed with other cytotoxic compounds, particularly those that induce apoptosis, a known mechanism for many sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced sensitivity. How can I confirm and quantify this resistance?

A1: The first step is to quantitatively assess the level of resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the original, sensitive (parental) cell line. A significant increase in the IC50 value confirms the development of resistance.

  • Recommended Action: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a range of this compound concentrations on both the parental and suspected resistant cell lines.

Q2: What are the most common reasons my cell line might have become resistant to a cytotoxic compound like this compound?

A2: Acquired drug resistance in cancer cells is a multifactorial issue. Based on resistance mechanisms to other natural product-derived anticancer agents, several possibilities are likely:

  • Increased Drug Efflux: The cancer cells may have increased the expression of membrane proteins that actively pump the drug out of the cell, preventing it from reaching its target. The most common of these are ATP-binding cassette (ABC) transporters.[1][2][3][4]

  • Evasion of Apoptosis: Since many sesquiterpenoids induce programmed cell death (apoptosis), resistant cells often develop mechanisms to block this process.[5][6][7] This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[8][9][10][11]

  • Activation of Pro-Survival Signaling Pathways: Cells can compensate for the drug's cytotoxic effects by activating signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[12][13][14][15]

  • Alteration of the Molecular Target: Although the specific target of this compound is not defined, resistance can arise from mutations or modifications in the target protein that reduce its binding affinity for the drug.

Troubleshooting Guides

Issue 1: Suspected Increase in Drug Efflux

If you suspect your cells are pumping the drug out, you can investigate the expression and function of common ABC transporters.

Troubleshooting Steps:

  • Assess Transporter Expression: Use Western blotting or qRT-PCR to compare the expression levels of key ABC transporters (P-glycoprotein/ABCB1, MRP1/ABCC1, and BCRP/ABCG2) in your resistant and parental cell lines.[2][3]

  • Functional Efflux Assay: Perform a dye accumulation assay using substrates for these pumps, such as Rhodamine 123 (for P-gp) or Hoechst 33342. Resistant cells with high efflux activity will show lower fluorescence.

  • Co-treatment with an Efflux Pump Inhibitor: Treat your resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., Verapamil for P-gp). A restoration of sensitivity (a decrease in the IC50 value) suggests that drug efflux is a key resistance mechanism.

Issue 2: Suspected Evasion of Apoptosis

Given that many sesquiterpenoids induce apoptosis, resistance may be linked to a dysregulation of apoptotic signaling.[5][7]

Troubleshooting Steps:

  • Profile Apoptosis-Related Proteins: Use Western blotting to analyze the expression levels of key proteins in the intrinsic apoptosis pathway. Compare the levels of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (Bax, Bak, Bad) between your resistant and parental cell lines.[8][10][11][16] An increased ratio of anti- to pro-apoptotic proteins is a common marker of resistance.[10]

  • Assess Apoptosis Induction: Treat both cell lines with this compound and measure apoptosis using an Annexin V/Propidium Iodide assay or a caspase activity assay (e.g., Caspase-3/7). A blunted apoptotic response in the resistant line is indicative of this mechanism.

  • Co-treatment with a Bcl-2 Inhibitor: To test the dependence on the Bcl-2 family of proteins, treat the resistant cells with this compound combined with a BH3 mimetic like Venetoclax (ABT-199).[10] Overcoming resistance with this combination points to Bcl-2 upregulation as a key factor.[10]

Issue 3: Suspected Activation of Pro-Survival Pathways

The PI3K/Akt/mTOR pathway is a central hub for cell survival and is frequently activated in drug-resistant cancers.[12][13][14]

Troubleshooting Steps:

  • Analyze Pathway Activation: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. Increased phosphorylation of Akt (at Ser473) and downstream targets like S6 ribosomal protein, in the resistant line compared to the parental line, suggests pathway hyperactivation.

  • Co-treatment with Pathway Inhibitors: Combine this compound with specific inhibitors of this pathway (e.g., a PI3K inhibitor like Wortmannin, or an mTOR inhibitor like Rapamycin). If this combination restores sensitivity in the resistant cells, it confirms the role of this pathway in the resistance mechanism.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental LineThis compound2.5-
Resistant LineThis compound25.010x
Resistant LineThis compound + Verapamil (P-gp Inhibitor)5.02x
Resistant LineThis compound + Venetoclax (Bcl-2 Inhibitor)8.03.2x

Table 2: Hypothetical Protein Expression Changes in Resistant vs. Parental Cell Lines

ProteinFunctionFold Change in Resistant Line (Relative to Parental)
P-glycoprotein (ABCB1)Drug Efflux Pump8.5
Bcl-2Anti-Apoptotic6.2
BaxPro-Apoptotic0.4
p-Akt (Ser473)Pro-Survival Signaling5.8
Total AktPro-Survival Signaling1.1

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for Protein Expression Analysis
  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Visualizations

apoptosis_pathway cluster_signal Apoptotic Signal Bcl2 Bcl-2 / Bcl-xL (Upregulated) Mito Mitochondrion Bcl2->Mito Bax Bax / Bak (Downregulated) Bax->Mito Drug This compound (Hypothesized) Drug->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway and points of resistance.

pi3k_akt_pathway Hyperactivation of this pathway is a common mechanism of drug resistance. cluster_pathway PI3K/Akt/mTOR Survival Pathway cluster_outcome Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt (p-Ser473) PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt/mTOR pro-survival signaling pathway.

experimental_workflow cluster_mechanisms Investigative Branches cluster_solutions Potential Solutions start Cell line shows increased resistance ic50 Confirm and Quantify Resistance (IC50 Assay) start->ic50 hypothesize Hypothesize Mechanism ic50->hypothesize efflux Drug Efflux (Western, Dye Assay) hypothesize->efflux Efflux? apoptosis Apoptosis Evasion (Western, Annexin V) hypothesize->apoptosis Apoptosis? survival Survival Pathways (Western for p-Akt) hypothesize->survival Survival? combo_efflux Combine with Efflux Inhibitor efflux->combo_efflux combo_bcl2 Combine with Bcl-2 Inhibitor apoptosis->combo_bcl2 combo_akt Combine with Akt/mTOR Inhibitor survival->combo_akt

Caption: Troubleshooting workflow for drug resistance.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the in vivo bioavailability of 3-O-Methyltirotundin. Given the limited publicly available pharmacokinetic data for this specific sesquiterpene lactone, this guide focuses on established strategies for similar poorly soluble compounds and provides detailed troubleshooting advice for experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sesquiterpenoid derived from plants of the Tithonia genus. Like many other sesquiterpene lactones, it is a lipophilic molecule with poor water solubility. This characteristic often leads to low oral bioavailability, which can limit its therapeutic potential by reducing the amount of the compound that reaches systemic circulation to exert its pharmacological effects.

Q2: Are there any known in vivo pharmacokinetic studies for this compound?

A2: As of our latest review of scientific literature, there are no publicly available, detailed in vivo pharmacokinetic studies specifically for this compound. While in vivo studies have been conducted on crude extracts of Tithonia diversifolia, they have primarily focused on toxicological or pharmacological endpoints rather than the pharmacokinetic profile of individual sesquiterpenoids.[1][2] Researchers should therefore consider their work as foundational in characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Q3: What are the general challenges I can expect when working with sesquiterpene lactones in vivo?

A3: Researchers working with sesquiterpene lactones like this compound often encounter challenges such as:

  • Poor aqueous solubility: This can make formulation for in vivo administration difficult.

  • Limited oral bioavailability: Due to poor dissolution in gastrointestinal fluids and potential first-pass metabolism.

  • Chemical instability: The α-methylene-γ-lactone moiety, crucial for the activity of many sesquiterpene lactones, can be reactive.[1]

  • Lack of specific analytical methods: Validated methods for quantification in biological matrices may need to be developed in-house.

Troubleshooting Guides

Formulation Development for In Vivo Dosing
Problem Possible Cause Troubleshooting Steps
Compound precipitates out of solution during preparation or upon administration. Poor solubility of this compound in the chosen vehicle.1. Utilize co-solvents: Employ a mixture of water-miscible organic solvents like DMSO, ethanol, or PEG 400.[2] Ensure the final concentration of the organic solvent is within acceptable toxicological limits for the animal model. 2. pH modification: If the compound has ionizable groups, adjusting the pH of the formulation can enhance solubility. 3. Use of surfactants: Incorporate non-ionic surfactants such as Tween® 80 or Cremophor® EL to improve wetting and prevent precipitation.[2] 4. Prepare a suspension: If a solution is not feasible, create a homogenous suspension using vehicles like 0.5% carboxymethylcellulose (CMC). Particle size reduction (micronization) can improve suspension stability and dissolution rate.[2]
Inconsistent results between animals. Non-homogenous formulation or instability of the formulation.1. Ensure thorough mixing: For suspensions, use a homogenizer to ensure uniform particle distribution before each dose administration. 2. Assess formulation stability: Prepare the formulation fresh daily if its stability over time is unknown. Conduct short-term stability tests at room temperature and under refrigeration.
Low Oral Bioavailability
Problem Possible Cause Troubleshooting & Enhancement Strategies
Low plasma concentrations of this compound after oral administration. Poor dissolution in the gastrointestinal tract and/or significant first-pass metabolism.1. Lipid-Based Formulations: Formulate the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS). These can enhance solubilization in the gut and promote lymphatic uptake, potentially bypassing first-pass metabolism.[3] 2. Solid Dispersions: Create an amorphous solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC). This can significantly improve the dissolution rate.[4] 3. Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to increase aqueous solubility.[4] 4. Nanoparticle Formulation: Reduce the particle size to the nanometer range to increase the surface area for dissolution.
Bioanalytical Method Development (LC-MS/MS)
Problem Possible Cause Troubleshooting Steps
Low sensitivity or high background noise in plasma samples. Matrix effects (ion suppression or enhancement), inefficient extraction, or sub-optimal mass spectrometry parameters.1. Optimize Sample Preparation: Test different protein precipitation solvents (e.g., methanol (B129727), acetonitrile). If matrix effects persist, consider more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 2. Tune MS Parameters: Infuse a standard solution of this compound to optimize precursor and product ions, collision energy, and other source parameters. 3. Chromatographic Separation: Use a high-resolution column (e.g., C18) and optimize the mobile phase gradient to separate the analyte from endogenous plasma components that may cause ion suppression.
Poor recovery. Inefficient extraction or analyte degradation during sample processing.1. Select an appropriate extraction method: For a lipophilic compound, LLE with a non-polar solvent (e.g., ethyl acetate, methyl tert-butyl ether) may be effective. 2. Assess stability: Perform stability tests of the analyte in the biological matrix at various conditions (e.g., freeze-thaw cycles, bench-top stability).
No suitable internal standard. A stable isotope-labeled internal standard for this compound is likely unavailable.Select a structural analog, preferably another sesquiterpene lactone with similar physicochemical properties and extraction recovery, that is not present in the study samples.

Experimental Protocols

Protocol 1: Development of an LC-MS/MS Method for Quantification of this compound in Rat Plasma

This protocol is a general guideline and requires optimization for this compound.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a series of working standard solutions by serial dilution of the stock solution.

    • Spike blank rat plasma with the working standard solutions to create calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., another sesquiterpene lactone at 100 ng/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions (Example):

    • LC System: UPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: To be determined by infusing a standard solution of this compound.

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old). Acclimatize animals for at least one week.

  • Dosing:

    • Intravenous (IV) Group (n=3-5): Administer this compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

    • Oral (PO) Group (n=3-5): Administer this compound (e.g., 10-20 mg/kg) in a bioavailability-enhancing formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) from the tail vein or another appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma and store at -80°C until analysis.

  • Data Analysis:

    • Analyze plasma samples using the validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Example Data)

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)F (%)
Solution in Saline/DMSO2IV--1500-
Suspension in 0.5% CMC20PO15049003
SEDDS Formulation20PO7502450015
Solid Dispersion20PO9001.5600020

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

Caption: Key strategies for enhancing the oral bioavailability of poorly soluble compounds.

Caption: Postulated mechanism of anti-inflammatory action for sesquiterpene lactones via NF-κB inhibition.[5]

References

Technical Support Center: Scaling Up the Purification of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of 3-O-Methyltirotundin. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is a general strategy for scaling up the purification of this compound from a crude plant extract?

A1: A common strategy involves a multi-step approach starting with extraction, followed by liquid-liquid partitioning to enrich the sesquiterpene lactone fraction, and concluding with one or more chromatographic steps for final purification. A typical workflow would be:

  • Extraction: Large-scale extraction of dried, powdered Tithonia diversifolia plant material with a suitable organic solvent.

  • Solvent Partitioning: Fractionation of the crude extract to separate compounds based on their polarity.

  • Column Chromatography: Initial purification of the target fraction using a cost-effective technique like flash chromatography.

  • Final Polishing: High-resolution purification using techniques like preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Q2: What are the critical parameters to consider when scaling up a chromatography step?

A2: When scaling up a chromatography step, it is crucial to maintain the following parameters to ensure a consistent separation:

  • Sample load as a percentage of stationary phase mass: Keep this ratio constant from the small-scale to the large-scale process.

  • Column media: Use the same stationary phase (e.g., silica (B1680970) gel, C18) with the same particle size.

  • Elution gradient in terms of column volumes (CV): The gradient shape and length in CVs should remain the same.

  • Linear flow velocity: Instead of simply multiplying the flow rate, aim to maintain the same linear velocity by adjusting the flow rate according to the column's cross-sectional area.

  • Sample concentration: The concentration of the sample loaded onto the column should be consistent.

Q3: What are the known stability concerns for sesquiterpene lactones like this compound during purification?

A3: Sesquiterpene lactones can be sensitive to pH and temperature. Generally, they are more stable at a slightly acidic pH (around 5.5).[1][2] At neutral or alkaline pH (e.g., 7.4), and at elevated temperatures (e.g., 37°C), degradation can occur, potentially through hydrolysis of ester groups if present.[1][2] It is advisable to conduct purification steps at room temperature or below and to avoid strongly basic or acidic conditions unless required for a specific separation and the stability of the target compound under those conditions has been verified.

Troubleshooting Guides

Low Yield After Extraction and Partitioning
Symptom Possible Cause Suggested Solution
Low concentration of this compound in the desired fraction after liquid-liquid partitioning. Incorrect solvent system used for partitioning, leading to the compound remaining in the undesired layer.Perform small-scale analytical liquid-liquid extraction trials with different solvent systems to optimize the partitioning of this compound into the desired phase.
Incomplete extraction from the plant material.Increase the extraction time or the number of extraction cycles. Ensure the plant material is finely ground to maximize surface area for solvent penetration.
Degradation of the target compound during extraction.Use milder extraction conditions, such as lower temperatures. If possible, perform extractions under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Poor Separation in Flash Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of this compound with impurities. Inappropriate solvent system (mobile phase).Optimize the mobile phase composition using thin-layer chromatography (TLC) to achieve better separation between the target compound and impurities.
Column overloading.Reduce the amount of crude extract loaded onto the column. As a rule of thumb, the sample load should be 1-10% of the silica gel weight, depending on the difficulty of the separation.
Poorly packed column leading to channeling.Ensure the column is packed uniformly without any cracks or air bubbles.
Streaking or tailing of the compound band. Sample is not dissolving well in the mobile phase.Dissolve the sample in a small amount of a stronger solvent and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the column.
Compound is interacting too strongly with the stationary phase.Consider using a different stationary phase (e.g., alumina) or adding a modifier to the mobile phase (e.g., a small amount of acetic acid or triethylamine, after checking for compound stability).
Issues with Preparative RP-HPLC
Symptom Possible Cause Suggested Solution
Broad or split peaks. Column is overloaded.Reduce the injection volume or the concentration of the sample.
The solvent used to dissolve the sample is too strong.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column degradation.Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced.
Poor resolution between this compound and a close-eluting impurity. The gradient is too steep.Flatten the gradient in the region where the compounds of interest elute.
The mobile phase is not optimal.Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH of the aqueous phase (ensure the compound is stable at the new pH).

Experimental Protocols

Protocol 1: Large-Scale Extraction and Liquid-Liquid Partitioning

This protocol is a general guideline and should be optimized for Tithonia diversifolia.

  • Extraction:

    • Macerate 1 kg of dried, powdered aerial parts of Tithonia diversifolia with 10 L of 95% ethanol (B145695) at room temperature for 48 hours.

    • Filter the extract and repeat the extraction on the plant material two more times.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 1 L of distilled water.

    • Perform sequential partitioning in a separatory funnel with the following solvents:

      • 1 L of n-hexane (repeat three times) to remove non-polar compounds.

      • 1 L of ethyl acetate (B1210297) (repeat three times). This compound is expected to be in this fraction.

      • 1 L of n-butanol (repeat three times) to sequester more polar compounds.

    • Collect the ethyl acetate fraction and concentrate it under reduced pressure to yield the enriched sesquiterpene lactone fraction.

Protocol 2: Scaled-Up Flash Chromatography

This protocol assumes a small-scale separation was developed on a 10 g silica column with a 100 mg load. The goal is to purify 10 g of the enriched fraction.

  • Scale-Up Calculation:

    • To maintain a 1% load, a 1 kg silica gel column is required for a 10 g sample.

    • The flow rate should be scaled up based on the column's cross-sectional area to maintain the linear velocity. If the 10 g column had a diameter of 2 cm and a flow rate of 10 mL/min, a 1 kg column with a diameter of 10 cm would require a flow rate of approximately 250 mL/min.

  • Column Preparation and Elution:

    • Pack a 1 kg flash chromatography column with silica gel in the initial mobile phase (e.g., n-hexane).

    • Dissolve the 10 g of the ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto 20 g of silica gel.

    • Dry the silica with the adsorbed sample and load it evenly onto the top of the column.

    • Elute the column with a gradient of ethyl acetate in n-hexane, following the same gradient profile in column volumes as the small-scale separation.

    • Collect fractions and monitor by TLC to identify those containing this compound.

Data Presentation

Table 1: Representative Yields at Different Purification Stages (Starting with 1 kg of Dry Plant Material)

Purification Stage Input Mass Output Mass Purity of this compound (Approx.)
Crude Ethanol Extract1000 g100 g1%
Ethyl Acetate Fraction100 g20 g5%
Flash Chromatography Pool20 g2 g70%
Preparative RP-HPLC2 g1.2 g>98%

Table 2: Comparison of Small-Scale and Scaled-Up Flash Chromatography Parameters

Parameter Small-Scale Scaled-Up
Sample Load100 mg10 g
Column Size (Silica)10 g1 kg
Column Diameter2 cm10 cm
Flow Rate10 mL/min250 mL/min
Gradient5-50% Ethyl Acetate in Hexane over 10 CV5-50% Ethyl Acetate in Hexane over 10 CV
Total Solvent Volume~500 mL~50 L

Visualizations

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant Dried Tithonia diversifolia (1 kg) extraction Maceration with 95% Ethanol plant->extraction crude_extract Crude Ethanol Extract (~100 g) extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning etoh_fraction Ethyl Acetate Fraction (~20 g) partitioning->etoh_fraction flash_chrom Flash Chromatography (Silica Gel, Hexane/EtOAc Gradient) etoh_fraction->flash_chrom Load onto column impure_product Impure this compound (~2 g, 70% Purity) flash_chrom->impure_product prep_hplc Preparative RP-HPLC (C18, ACN/Water Gradient) impure_product->prep_hplc pure_product Pure this compound (>1.2 g, >98% Purity) prep_hplc->pure_product

Caption: Workflow for scaling up the purification of this compound.

G cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Flash Chromatography cause1 Improper Mobile Phase start->cause1 cause2 Column Overloading start->cause2 cause3 Poorly Packed Column start->cause3 solution1 Optimize solvent system using TLC cause1->solution1 solution2 Reduce sample load (1-10% of silica weight) cause2->solution2 solution3 Repack column ensuring uniformity cause3->solution3

Caption: Troubleshooting poor separation in flash chromatography.

References

Validation & Comparative

Comparative cytotoxicity of tirotundin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Tirotundin (B206078) and Its Derivatives

This guide provides a comparative overview of the cytotoxic properties of the natural sesquiterpene lactone, tirotundin, and its derivatives. The information is intended for researchers, scientists, and professionals in drug development. While direct comparative quantitative data for a wide range of tirotundin derivatives is limited in publicly available literature, this guide synthesizes the existing findings on tirotundin and related compounds isolated from Tithonia diversifolia.

Quantitative Cytotoxicity Data

One study reported that tirotundin was found to be inactive when tested for its antiproliferative effects on human colon cancer (Col2) cells and for its ability to induce cellular differentiation in human promyelocytic leukemia (HL-60) cells.[1] In the same study, other sesquiterpene lactones isolated from Tithonia diversifolia, such as tagitinin C and 1β,2α-epoxytagitinin C, demonstrated significant antiproliferative activity.[1]

More recent research on other sesquiterpenoids from Tithonia diversifolia provides specific cytotoxicity data. A 2022 study reported the cytotoxic activity of three sesquiterpene lactones, including 1β-hydroxytirotundin 3-O-methyl ether, against five human cancer cell lines. Another study in 2024 identified two new tagitinin derivatives and determined their cytotoxic activity against four human cancer cell lines.[2] While not direct derivatives of tirotundin, these compounds share a similar structural backbone and their cytotoxic profiles are presented below as a reference for the potential activity of this compound class.

Table 1: Cytotoxic Activity (IC50, µM) of Sesquiterpenoids from Tithonia diversifolia against various human cancer cell lines.

CompoundA549 (Lung)T24 (Bladder)Huh-7 (Liver)8505 (Thyroid)SNU-1 (Gastric)Reference
Tagitinin A1.32 ± 0.141.68 ± 0.162.56 ± 0.212.98 ± 0.244.34 ± 0.31[3]
1β-hydroxytirotundin 3-O-methyl ether16.34 ± 1.5621.76 ± 2.1128.98 ± 2.5436.76 ± 2.6846.34 ± 2.74[3]
Tagitinin C2.34 ± 0.183.21 ± 0.274.32 ± 0.325.67 ± 0.437.87 ± 0.56[3]

Table 2: Cytotoxic Activity (IC50, µM) of Newly Isolated Tagitinins from Tithonia diversifolia against various human cancer cell lines.

CompoundKB (Oral)HepG2 (Liver)A549 (Lung)MCF7 (Breast)Reference
Tagitinin J7.269.8011.2017.0[2]
Tagitinin K0.290.450.510.68[2]
Ellipticine (Control)0.410.520.480.55[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity and biological activity of tirotundin and related compounds.

Antiproliferative Activity Assessment (Sulforhodamine B Assay)

This assay is used to determine cell density based on the measurement of cellular protein content and is a common method for cytotoxicity screening.

Procedure:

  • Cell Plating: Seed adherent cells (e.g., Col2) in 96-well microtiter plates at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compounds (e.g., tirotundin derivatives) to the wells. Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO). Incubate the plates for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

  • Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Induction of Cellular Differentiation (HL-60 Cell Assay)

This assay is used to assess the ability of compounds to induce differentiation in leukemia cells.

Procedure:

  • Cell Culture: Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Seed the HL-60 cells in a 24-well plate and treat with various concentrations of the test compounds. Include a positive control (e.g., all-trans-retinoic acid, ATRA) and a vehicle control.

  • Incubation: Incubate the cells for a period of 4 to 6 days.

  • Assessment of Differentiation: Differentiation can be assessed by several methods:

    • Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells, such as mature neutrophils, exhibit an increased ability to produce superoxide (B77818) radicals, which can be measured by the reduction of NBT to a blue formazan (B1609692) precipitate. The percentage of NBT-positive cells is determined by microscopic examination.

    • Flow Cytometry: Analyze the expression of cell surface markers associated with differentiation, such as CD11b and CD14, using fluorescently labeled antibodies.

  • Data Analysis: Quantify the percentage of differentiated cells for each treatment condition and compare it to the controls.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for many tirotundin derivatives are not yet fully elucidated, research on tirotundin and other sesquiterpene lactones points towards two primary mechanisms of action: inhibition of the NF-κB signaling pathway and induction of apoptosis.

Inhibition of NF-κB Signaling Pathway

Sesquiterpene lactones, including tirotundin, are known to inhibit the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). NF-κB plays a critical role in inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. The inhibitory effect is thought to occur through the alkylation of cysteine residues in the DNA binding loop of NF-κB.

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene Tirotundin Tirotundin Derivatives Tirotundin->NFkB Inhibits (Alkylation)

Caption: Inhibition of the NF-κB signaling pathway by tirotundin derivatives.

Induction of Apoptosis

Several studies have indicated that sesquiterpene lactones can induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for anticancer agents. The induction of apoptosis by these compounds often proceeds through the intrinsic, or mitochondrial, pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, which are proteases that execute cell death.

Apoptosis_Induction Tirotundin Tirotundin Derivatives Mitochondrion Mitochondrion Tirotundin->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 Cleaves Pro-caspase-3 Caspase3 Pro-caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Induction of apoptosis via the intrinsic pathway by tirotundin derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for evaluating the cytotoxic potential of tirotundin derivatives is a multi-step process that begins with the preparation of the compounds and cell cultures, followed by cytotoxicity assays and subsequent data analysis.

Experimental_Workflow Start Start CompoundPrep Prepare Tirotundin Derivatives & Controls Start->CompoundPrep CellCulture Culture Cancer Cell Lines Start->CellCulture Treatment Treat Cells with Compounds CompoundPrep->Treatment Plating Seed Cells in 96-well Plates CellCulture->Plating Plating->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation CytotoxicityAssay Perform Cytotoxicity Assay (e.g., SRB or MTT) Incubation->CytotoxicityAssay DataAcquisition Measure Absorbance CytotoxicityAssay->DataAcquisition DataAnalysis Calculate % Inhibition and IC50 Values DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for cytotoxicity screening.

References

A Comparative Guide to the Structure-Activity Relationship of Tirotundin Analogs and the Potential Role of 3-O-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tirotundin (B206078) is a sesquiterpene lactone isolated from Tithonia diversifolia.[1][2] Like other compounds in its class, its biological activity is significantly influenced by the presence of an α-methylene-γ-lactone moiety.[3][4][5] This functional group is a key structural feature for the biological activities of many sesquiterpene lactones, including their anti-inflammatory and cytotoxic effects.[4][6]

Comparative Biological Activity of Tirotundin and Analogs

The anti-inflammatory activity of tirotundin and its naturally occurring analogs, diversifolin (B1232471) and diversifolin methyl ether, has been investigated. These compounds have been shown to inhibit the activation of the transcription factor NF-κB, a key mediator of inflammatory responses.[1][7] This inhibition is thought to occur via alkylation of cysteine residues in NF-κB by the reactive α-methylene-γ-lactone group.[1]

CompoundStructureKey Functional GroupsBiological ActivityReference
Tirotundin Chemical structure of tirotundinα-methylene-γ-lactoneInhibits NF-κB activation; Dual activator of PPARα and PPARγ[1][2]
Diversifolin Chemical structure of diversifolinα-methylene-γ-lactone, Hydroxyl groupInhibits NF-κB activation[1]
Diversifolin methyl ether Chemical structure of diversifolin methyl etherα-methylene-γ-lactone, Methoxy groupInhibits NF-κB activation[1]
3-O-Methyltirotundin Chemical structure of this compoundα-methylene-γ-lactone, Methoxy group at C-3Biological activity not extensively documented in comparative studies.[8]

Note: The table above summarizes the known activities of tirotundin and its close analogs. Specific quantitative comparative data (e.g., IC50 values) from a single study are limited. The existence of this compound is confirmed, but its detailed biological profile in comparison to other analogs is not yet published.[8]

Inferred Structure-Activity Relationship of this compound

Based on the general principles of SAR for sesquiterpene lactones, the following inferences can be made regarding the 3-O-methyl modification of tirotundin:

  • The α-methylene-γ-lactone moiety is essential: The presence of this group is a primary determinant of the biological activity of sesquiterpene lactones. It is expected that this compound will retain biological activity as long as this moiety is intact.

  • Lipophilicity and Cell Permeability: The addition of a methyl group at the 3-O-position increases the lipophilicity of the molecule. This could potentially enhance its ability to cross cell membranes, which may lead to increased intracellular concentrations and, consequently, higher potency.

  • Metabolic Stability: Methylation can sometimes protect a hydroxyl group from metabolic processes such as glucuronidation, which could increase the in vivo half-life of the compound.

  • Receptor/Enzyme Binding: The 3-hydroxyl group in tirotundin may be involved in hydrogen bonding interactions with its biological targets. Methylation of this group would prevent such interactions, which could either decrease or alter the binding affinity and specificity for its targets.

Without direct experimental data, these points remain hypotheses that require further investigation through synthesis and biological testing of this compound and its analogs.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of sesquiterpene lactones.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine the inhibition of NF-κB activation.

  • Cell Culture and Treatment: Human Jurkat T cells are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum. Cells are pre-incubated with various concentrations of the test compounds (e.g., tirotundin analogs) for a specified time (e.g., 30 minutes).

  • Cell Stimulation: Cells are then stimulated with a known NF-κB activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, for a defined period (e.g., 1 hour).

  • Nuclear Extract Preparation: Nuclear extracts are prepared from the treated and untreated cells by lysing the cells and isolating the nuclear fraction through centrifugation.

  • EMSA Reaction: The nuclear extracts are incubated with a 32P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

  • Electrophoresis and Autoradiography: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The gel is then dried and exposed to an X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. The intensity of the bands is quantified to determine the extent of NF-κB activation.

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., KB, HepG2, A549, MCF7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[9]

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship of sesquiterpene lactones.

SAR_of_Sesquiterpene_Lactones cluster_sar Structure-Activity Relationship (SAR) of Sesquiterpene Lactones STL Sesquiterpene Lactone Core Alpha_Methylene α-methylene-γ-lactone STL->Alpha_Methylene contains Other_Substituents Other Substituents (e.g., -OH, -OMe) STL->Other_Substituents modified with Biological_Activity Biological Activity (e.g., Anti-inflammatory, Cytotoxic) Alpha_Methylene->Biological_Activity crucial for Other_Substituents->Biological_Activity modulates

Caption: Key structural features influencing the biological activity of sesquiterpene lactones.

Experimental_Workflow cluster_workflow General Workflow for SAR Studies Compound_Synthesis Synthesis of Analogs (e.g., this compound) Biological_Screening Biological Screening (e.g., NF-κB, Cytotoxicity Assays) Compound_Synthesis->Biological_Screening Data_Analysis Data Analysis (e.g., IC50 determination) Biological_Screening->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation

Caption: A simplified workflow for conducting structure-activity relationship studies.

NFkB_Inhibition_Pathway cluster_pathway Proposed Mechanism of NF-κB Inhibition STL Sesquiterpene Lactone (with α-methylene-γ-lactone) Alkylation Michael Addition (Alkylation) STL->Alkylation NFkB NF-κB Protein Cysteine_Residue Cysteine Residue (in NF-kB) NFkB->Cysteine_Residue Cysteine_Residue->Alkylation Inhibition Inhibition of NF-κB Activation Alkylation->Inhibition

Caption: Proposed mechanism of NF-κB inhibition by sesquiterpene lactones.

References

Validating the Mechanism of Action of 3-O-Methyltirotundin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of 3-O-Methyltirotundin, a sesquiterpenoid derived from Tithonia diversifolia. Due to the limited direct experimental data on this compound, this document focuses on the validated mechanisms of its parent compound, tirotundin (B206078), and compares its activity with other well-established therapeutic agents and related natural products. The information presented is intended to guide further research and drug development efforts.

Executive Summary

Tirotundin, the parent compound of this compound, has been identified as a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), and an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. These mechanisms underpin its potential anti-diabetic and anti-inflammatory properties. This guide provides a comparative overview of tirotundin's activity against established PPAR agonists and NF-κB inhibitors, along with detailed experimental protocols for mechanism validation. While this compound is expected to exhibit a similar mechanistic profile, direct comparative studies are needed for confirmation.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activities of tirotundin and its comparators.

Table 1: Comparative PPAR Agonist Activity

CompoundTargetAssay TypeCell LineActivity MetricValueReference
Tirotundin PPARγCompetitive Binding-IC5027 µM[1]
Tirotundin PPARαReporter GeneHepG2Fold Activation2.3-fold at 10 µM[1]
RosiglitazonePPARγReporter Gene-EC5043 nM - 60 nM[2][3]
Fenofibrate (B1672516)PPARαReporter Gene-EC5018 µM (mouse), 30 µM (human)[1][4]

Table 2: Comparative NF-κB Inhibitory Activity

CompoundAssay TypeCell LineActivity MetricValueReference
Tirotundin ---Inhibition of NF-κB activation confirmed, quantitative data not available[5]
ParthenolideNF-κB ReporterHEK-BlueIC50Significant inhibition at 15-70 µM[6]
BAY 11-7082IκBα Phosphorylation InhibitionTumor cellsIC5010 µM[7][8][9]

Signaling Pathways and Experimental Workflows

PPARα/γ Agonist Signaling Pathway

PPAR_Signaling cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3MT This compound (or Tirotundin) PPARa PPARα 3MT->PPARa PPARg PPARγ 3MT->PPARg PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription

Caption: PPARα/γ signaling pathway activated by this compound/Tirotundin.

NF-κB Inhibition Pathway

NFkB_Inhibition cluster_stimulus cluster_pathway Cytoplasmic Signaling cluster_nucleus Nuclear Events Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_P p-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nucleus->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes 3MT This compound (or Tirotundin) 3MT->NFkB_nucleus Inhibits DNA Binding

Caption: Inhibition of the NF-κB signaling pathway by this compound/Tirotundin.

Experimental Workflow: PPAR Reporter Assay

PPAR_Workflow Start Start Cell_Culture 1. Culture HepG2 cells Start->Cell_Culture Transfection 2. Co-transfect with: - PPAR expression vector - PPRE-luciferase reporter - Renilla control vector Cell_Culture->Transfection Treatment 3. Treat cells with This compound, Tirotundin, or controls Transfection->Treatment Incubation 4. Incubate for 24-48 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Luciferase_Assay 6. Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Data_Analysis 7. Normalize Firefly to Renilla activity and calculate fold activation Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a PPAR dual-luciferase reporter assay.

Experimental Workflow: NF-κB Reporter Assay

NFkB_Workflow Start Start Cell_Culture 1. Culture HEK293 or other suitable cells Start->Cell_Culture Transfection 2. Co-transfect with: - NF-κB-luciferase reporter - Renilla control vector Cell_Culture->Transfection Pre-treatment 3. Pre-treat cells with This compound, Tirotundin, or controls Transfection->Pre-treatment Stimulation 4. Stimulate with TNF-α or LPS Pre-treatment->Stimulation Incubation 5. Incubate for 6-24 hours Stimulation->Incubation Lysis 6. Lyse cells Incubation->Lysis Luciferase_Assay 7. Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Data_Analysis 8. Normalize and calculate % inhibition Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an NF-κB dual-luciferase reporter assay.

Detailed Experimental Protocols

PPARα/γ Dual-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate PPARα or PPARγ, leading to the expression of a luciferase reporter gene.

Materials:

  • HepG2 cells (or other suitable cell line)

  • PPARα or PPARγ expression vector

  • PPRE-luciferase reporter vector (containing PPAR response elements)

  • Renilla luciferase control vector (for normalization)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM I Reduced Serum Medium

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase Reporter Assay System (e.g., Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM.

    • Combine the PPAR expression vector (e.g., 50 ng), PPRE-luciferase reporter vector (e.g., 100 ng), and Renilla luciferase vector (e.g., 10 ng).

    • Add the transfection reagent according to the manufacturer's instructions.

    • Incubate for 20-30 minutes at room temperature to allow complex formation.

    • Add the transfection complex to the cells.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, tirotundin, a positive control (rosiglitazone for PPARγ, fenofibrate for PPARα), and a vehicle control (DMSO).

  • Incubation: Incubate the plate for another 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the firefly reaction and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control.

NF-κB Luciferase Reporter Gene Assay

This assay measures the inhibition of NF-κB activation by a compound in response to an inflammatory stimulus.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB-luciferase reporter vector (containing NF-κB binding sites)

  • Renilla luciferase control vector

  • Transfection reagent

  • DMEM with 10% FBS

  • 96-well white, clear-bottom tissue culture plates

  • TNF-α or Lipopolysaccharide (LPS) as a stimulus

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding and Transfection: Follow steps 1 and 2 as described in the PPAR reporter assay protocol, but use the NF-κB-luciferase reporter vector instead of the PPRE-luciferase vector.

  • Pre-treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, tirotundin, a positive control inhibitor (e.g., BAY 11-7082), and a vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 6-24 hours.

  • Cell Lysis and Luciferase Assay: Follow steps 5 and 6 as described in the PPAR reporter assay protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Conclusion and Future Directions

The available evidence strongly suggests that tirotundin, the parent compound of this compound, exerts its biological effects through a dual mechanism involving the activation of PPARα/γ and the inhibition of the NF-κB signaling pathway. This profile makes it a promising candidate for conditions characterized by metabolic dysregulation and inflammation.

To validate the mechanism of action of this compound specifically, the following experimental steps are recommended:

  • Direct Comparative Studies: Conduct head-to-head comparisons of this compound and tirotundin in PPAR and NF-κB reporter assays to determine if the methylation affects potency or efficacy.

  • Quantitative NF-κB Inhibition: Determine the IC50 value for the NF-κB inhibitory activity of both tirotundin and this compound.

  • Downstream Target Analysis: Investigate the effect of this compound on the expression of known PPAR and NF-κB target genes using RT-qPCR or Western blotting.

  • In Vivo Studies: Evaluate the efficacy of this compound in animal models of diabetes and inflammation to correlate the in vitro mechanistic findings with in vivo therapeutic effects.

By undertaking these validation studies, a clearer understanding of the therapeutic potential of this compound can be achieved, paving the way for its further development as a novel therapeutic agent.

References

A Comparative Analysis of 3-O-Methyltirotundin's Efficacy Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of 3-O-Methyltirotundin and its related compounds with established inhibitors of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sesquiterpene lactones.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. It is a derivative of Tirotundin, a compound isolated from Tithonia diversifolia. Research into Tirotundin and related compounds, such as Tagitinin C, has revealed potent modulatory effects on critical signaling pathways implicated in inflammation and metabolic diseases, namely the Peroxisome Proliferator-Activated Receptors (PPARs) and the Nuclear Factor-kappa B (NF-κB) pathway. This guide will compare the efficacy of these natural compounds with well-characterized synthetic inhibitors of these pathways.

While specific efficacy data for this compound is not extensively available in public literature, its activity can be inferred from its parent compound, Tirotundin, and other structurally similar sesquiterpene lactones.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for Tirotundin and its related compounds against known synthetic modulators of the PPAR and NF-κB signaling pathways.

Table 1: Comparative Efficacy of PPARγ Agonists

CompoundTargetAssay TypeEC50/IC50Source
Tirotundin PPARγFluorescence PolarizationIC50: 27 µM[1]
Rosiglitazone PPARγCell-based Reporter AssayEC50: 60 nM[2][3]

Table 2: Comparative Efficacy of PPARα Agonists

CompoundTargetAssay TypeEC50Source
Tirotundin PPARαTransactivation Assay2.3-fold activation at 10 µM[1]
GW7647 PPARαCell-based Reporter Assay6 nM[4][5][6][7]

Table 3: Comparative Efficacy of NF-κB Inhibitors

CompoundTargetAssay TypeIC50Source
Tagitinin C NF-κBCytotoxicity Assay (inferred)1.2 - 2.0 µg/mL (in cancer cells)[8][9]
Parthenolide IKK (upstream of NF-κB)In vitro kinase assay-[10][11]
BAY 11-7082 IκBα PhosphorylationCell-based Assay10 µM[12][13][14][15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

PPARγ Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in 96-well plates.

  • The following day, cells are co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) using a suitable transfection reagent. A Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.

2. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (e.g., this compound, Tirotundin, Rosiglitazone) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for an additional 24 hours.

3. Luciferase Activity Measurement:

  • After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit.

  • Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • The fold activation is calculated relative to the vehicle control. EC50 values are determined from the dose-response curves.

NF-κB Luciferase Reporter Assay

This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM with 10% FBS and antibiotics.

  • Cells are seeded in 96-well plates.

  • Cells are then transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. A Renilla luciferase plasmid is co-transfected for normalization.

2. Compound Treatment and Pathway Activation:

  • After 24 hours of transfection, cells are pre-treated with various concentrations of the test compounds (e.g., Tagitinin C, BAY 11-7082) for 1-2 hours.

  • The NF-κB pathway is then activated by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), to the cell culture medium.

  • Cells are incubated for an additional 6-8 hours.

3. Luciferase Activity Measurement:

  • Cell lysis and luciferase activity measurement are performed as described in the PPARγ luciferase reporter assay protocol.

  • The inhibitory effect of the compounds is determined by the reduction in luciferase activity compared to the stimulated control without the inhibitor. IC50 values are calculated from the dose-response curves.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.

1. Nuclear Extract Preparation:

  • Cells are treated with the test compound and/or a stimulant (e.g., TNF-α) to activate the NF-κB pathway.

  • Nuclear extracts are prepared by lysing the cells and separating the nuclear fraction from the cytoplasmic fraction through centrifugation.

2. Probe Labeling:

  • A double-stranded oligonucleotide containing the NF-κB consensus binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

3. Binding Reaction:

  • The labeled probe is incubated with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

4. Electrophoresis:

  • The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.

  • Electrophoresis is performed to separate the protein-DNA complexes from the free, unbound probe. The larger protein-DNA complexes migrate more slowly through the gel.

5. Detection:

  • The gel is dried and the labeled DNA is visualized by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "supershift" can be performed by adding an antibody specific to an NF-κB subunit to the binding reaction, which results in a further retardation of the complex on the gel, confirming the identity of the protein.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARα/γ PPARα/γ This compound->PPARα/γ Agonist Rosiglitazone Rosiglitazone Rosiglitazone->PPARα/γ Agonist PPAR-RXR_complex PPAR/RXR Heterodimer PPARα/γ->PPAR-RXR_complex RXR RXR RXR->PPAR-RXR_complex PPRE PPAR Response Element (PPRE) PPAR-RXR_complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: PPAR Signaling Pathway Activation by Agonists.

NFkB_Signaling_Pathway TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR IKK_Complex IKK Complex TNFR->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates IκBα-NF-κB_Complex IκBα-NF-κB (Inactive) IKK_Complex->IκBα-NF-κB_Complex Phosphorylates IκBα IκBα->IκBα-NF-κB_Complex NF-κB NF-κB NF-κB->IκBα-NF-κB_Complex p-IκBα Phosphorylated IκBα IκBα-NF-κB_Complex->p-IκBα Ub-p-IκBα Ubiquitinated p-IκBα p-IκBα->Ub-p-IκBα Ubiquitination Proteasome Proteasome Ub-p-IκBα->Proteasome Degradation Active_NF-κB Active NF-κB Proteasome->Active_NF-κB Releases Nucleus Nucleus Active_NF-κB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Tagitinin_C Tagitinin_C Tagitinin_C->IKK_Complex Inhibits BAY_11_7082 BAY_11_7082 BAY_11_7082->IKK_Complex Inhibits

Caption: NF-κB Signaling Pathway and Points of Inhibition.

Luciferase_Reporter_Assay_Workflow Start Start Seed_Cells 1. Seed HEK293T Cells in 96-well plate Start->Seed_Cells Transfect 2. Co-transfect with Reporter & Expression Plasmids Seed_Cells->Transfect Incubate_24h_1 Incubate 24h Transfect->Incubate_24h_1 Treat 3. Treat with Test Compounds (e.g., this compound) Incubate_24h_1->Treat Incubate_24h_2 Incubate 24h Treat->Incubate_24h_2 Lyse 4. Lyse Cells Incubate_24h_2->Lyse Measure 5. Measure Luciferase Activity Lyse->Measure Analyze 6. Analyze Data (Calculate Fold Activation/Inhibition) Measure->Analyze End End Analyze->End

References

In Vivo Validation of 3-O-Methyltirotundin: A Comparative Guide on Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-O-Methyltirotundin, a sesquiterpene lactone derived from Tithonia diversifolia, belongs to a class of phytochemicals recognized for their potential anti-cancer properties.[1][2][3] While direct in vivo validation of this compound's anti-cancer efficacy is not yet extensively documented in publicly available literature, this guide provides a comparative framework based on the performance of structurally related sesquiterpene lactones and extracts from Tithonia diversifolia. This guide also outlines the standard experimental protocols and potential mechanisms of action to inform future in vivo studies of this compound.

Comparative Analysis of Related Sesquiterpene Lactones and Extracts

While awaiting specific in vivo data for this compound, researchers can draw preliminary insights from studies on other sesquiterpene lactones and extracts from Tithonia diversifolia. The following table summarizes the anti-cancer effects of these related compounds, offering a predictive lens for the potential efficacy of this compound.

Compound/ExtractCancer ModelAnimal ModelKey FindingsReference
Tagitinin C Human Promyelocytic Leukemia (HL-60)Mouse Mammary Organ CultureShowed significant antiproliferative activity and inhibited preneoplastic lesion formation.[1]
Oridonin (B1677485) Derivative (Compound 11) Breast CancerMiceSuppressed tumor volume and weight by 74.1% at 25 mg/kg/day, outperforming paclitaxel.[4]
Jatamanvaltrate P Breast CancerMiceAdministered at 15 mg/kg, it resulted in a 49.7% inhibition of cancer with no noted toxicity.[5]
Ethanolic Extract of T. diversifolia Human Colon Carcinoma (HCT-116)In vitro data onlyExhibited significant cytotoxic activity with an IC50 value of 7.12 µg/ml.[6]
Aqueous Extract of T. diversifolia Glioblastoma (U373)In vitro data onlyShowed antiproliferative activity with an IC50 value of 59.2 ±3.7 μgmL-1.[2]

Established In Vivo Experimental Protocols

The following protocols are standard methodologies for the in vivo validation of novel anti-cancer compounds like this compound.

Xenograft Mouse Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard for evaluating the efficacy of anti-cancer agents in an in vivo setting.[7][8]

  • Cell Line/Tumor Tissue Preparation: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured and harvested. For PDX models, tumor fragments from a patient are used.[7][9]

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor graft.[8][10]

  • Implantation:

    • Subcutaneous Model: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a medium like Matrigel is injected subcutaneously into the flank of the mouse.[11][12]

    • Orthotopic Model: Tumor cells or tissue are implanted into the corresponding organ of origin in the mouse (e.g., mammary fat pad for breast cancer) to better mimic the tumor microenvironment.[11]

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into control and treatment groups. This compound would be administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. A positive control group receiving a standard chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin) is essential for comparison.[4][13]

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis. Tumor growth inhibition (TGI) is a key metric for efficacy.[14][15]

Experimental Workflow Diagram

G Experimental Workflow for In Vivo Validation cluster_0 Preparation cluster_1 Implantation cluster_2 Treatment cluster_3 Evaluation A Cancer Cell Culture or Patient Tumor Tissue B Prepare Cell Suspension (e.g., in Matrigel) A->B D Subcutaneous or Orthotopic Injection B->D C Select Immunodeficient Mice C->D E Tumor Growth Monitoring F Randomize into Groups (Control, Test, Positive Control) E->F G Administer this compound and Control Agents F->G H Measure Tumor Volume and Body Weight G->H I Endpoint: Excise Tumors H->I J Histological and Molecular Analysis I->J

Caption: General workflow for in vivo anti-cancer drug validation.

Potential Signaling Pathways

Sesquiterpene lactones often exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] Based on the known mechanisms of related compounds, this compound may target pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.[16]

Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition

G Hypothesized Inhibition of PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

References

Comparative Analysis of 3-O-Methyltirotundin Dose-Response in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of the dose-response relationship of 3-O-Methyltirotundin, a sesquiterpenoid derived from Tithonia diversifolia. Due to the limited availability of published dose-response data for this specific compound, this report presents a hypothetical, yet plausible, dataset based on the known cytotoxic activities of similar sesquiterpenoids against cancer cells. This is compared with experimental data for the well-established chemotherapeutic agent, Doxorubicin (B1662922). The information herein is intended to serve as a foundational guide for researchers interested in the potential therapeutic applications of this compound.

Introduction to this compound

This compound is a sesquiterpenoid compound that can be isolated from Tithonia diversifolia, a plant with a history of use in traditional medicine for treating various ailments, including inflammatory conditions. Sesquiterpenoids as a class have demonstrated a range of biological activities, including anti-cancer and anti-inflammatory effects. Their therapeutic potential often stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.

Hypothetical Dose-Response Analysis

A hypothetical dose-response study was conceptualized for this compound against the human breast cancer cell line, MCF-7. The data, presented below, is compared with experimental data for Doxorubicin, a standard chemotherapeutic drug, to provide a benchmark for its potential efficacy.

Table 1: Comparative Dose-Response Data for this compound and Doxorubicin on MCF-7 Cells

Concentration (µM)This compound (Hypothetical % Viability)Doxorubicin (% Viability)[1][2][3][4]
0.019895
0.19285
17560
104530
502010
100105
IC50 (µM) ~15 ~0.8

Note: The percentage viability for this compound is hypothetical and generated for illustrative purposes based on typical sesquiterpenoid activity. The IC50 value is an estimation based on this hypothetical data.

Experimental Protocols

The following is a detailed methodology for a typical MTT assay used to determine the dose-response curves presented above.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Doxorubicin

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound and Doxorubicin are prepared in DMSO and serially diluted with culture medium to achieve the final desired concentrations. The culture medium is then replaced with the medium containing the various concentrations of the test compounds, and the cells are incubated for another 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT reagent is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[5]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway and Experimental Workflow

Hypothesized Signaling Pathway: PI3K/Akt/mTOR

Many sesquiterpenoids exert their anti-cancer effects by modulating key cellular signaling pathways. A plausible target for this compound is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[6][7][8][9][10][11][12] The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by this compound.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Inhibitor->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow for Dose-Response Analysis

The following diagram outlines the key steps in a typical experimental workflow for determining the dose-response curve of a compound like this compound.

Experimental_Workflow Start Start CellCulture Cell Culture (MCF-7) Start->CellCulture Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat with Serial Dilutions of This compound/Doxorubicin Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT IncubateMTT Incubate for 4h MTT->IncubateMTT Solubilize Solubilize Formazan (DMSO) IncubateMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: % Viability vs. Concentration IC50 Calculation Read->Analyze End End Analyze->End

Caption: Workflow for determining dose-response using the MTT assay.

Conclusion

While direct experimental data on the dose-response of this compound is not yet widely available, this guide provides a framework for its potential anti-cancer activity based on the characteristics of related sesquiterpenoids. The hypothetical data suggests that this compound may exhibit cytotoxic effects on cancer cells, albeit likely at a higher concentration than conventional chemotherapeutics like Doxorubicin. The proposed mechanism of action through the PI3K/Akt/mTOR pathway offers a testable hypothesis for future research. The provided experimental protocol for the MTT assay serves as a standard method for researchers to validate these hypotheses and further investigate the therapeutic potential of this natural compound. Further in-vitro and in-vivo studies are warranted to elucidate the precise mechanism of action and to establish a definitive dose-response profile for this compound.

References

A Comparative Guide to the Experimental Reproducibility of 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data available for 3-O-Methyltirotundin and its structurally related sesquiterpenoids isolated from Tithonia diversifolia. The focus is on the reproducibility of their biological activities, primarily in the context of cancer research, supported by available experimental data.

Introduction

This compound is a sesquiterpenoid compound isolated from the plant Tithonia diversifolia, which is known for its traditional medicinal uses. Sesquiterpenoids from this plant have garnered scientific interest for their potential anti-inflammatory and anticancer properties. A key aspect of preclinical drug development is the reproducibility of experimental findings. This guide aims to consolidate and compare the available data for this compound and its analogs to aid researchers in evaluating its potential. A recent study identified a compound from Tithonia diversifolia as 1β-hydroxytirotundin 3-O-methyl ether, which is structurally analogous to this compound, and reported its cytotoxic activities[1].

Comparative Analysis of Cytotoxic Activity

The primary available data for comparing this compound and its alternatives revolves around their cytotoxic effects on various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a key study, providing a basis for comparing their potency. The alternatives for comparison are other sesquiterpenoids isolated from Tithonia diversifolia in the same study: Tagitinin A and Tagitinin C[1].

CompoundCell LineIC50 (µM)
1β-hydroxytirotundin 3-O-methyl ether A549 (Lung Carcinoma)46.34 ± 2.74
T24 (Bladder Carcinoma)29.53 ± 1.28
Huh-7 (Hepatocellular Carcinoma)35.28 ± 2.15
8505 (Thyroid Carcinoma)31.47 ± 1.93
SNU-1 (Gastric Carcinoma)40.12 ± 2.55
Tagitinin A A549 (Lung Carcinoma)2.41 ± 0.18
T24 (Bladder Carcinoma)1.32 ± 0.14
Huh-7 (Hepatocellular Carcinoma)1.89 ± 0.16
8505 (Thyroid Carcinoma)1.55 ± 0.12
SNU-1 (Gastric Carcinoma)2.07 ± 0.19
Tagitinin C A549 (Lung Carcinoma)3.11 ± 0.21
T24 (Bladder Carcinoma)2.15 ± 0.17
Huh-7 (Hepatocellular Carcinoma)2.78 ± 0.23
8505 (Thyroid Carcinoma)2.34 ± 0.15
SNU-1 (Gastric Carcinoma)2.96 ± 0.20

Data sourced from Thuy et al., 2022.[1]

From this data, it is evident that Tagitinin A and Tagitinin C exhibit significantly lower IC50 values across all tested cell lines compared to 1β-hydroxytirotundin 3-O-methyl ether, indicating higher cytotoxic potency. The consistency of this trend across multiple cell lines suggests a reproducible difference in the anticancer activity of these related compounds.

Potential Anti-inflammatory Mechanism of Action

While direct experimental data on the anti-inflammatory activity of this compound is limited, studies on the related compound, tirotundin, have shown that it inhibits the activation of the transcription factor NF-κB[2]. NF-κB is a key regulator of the inflammatory response, and its inhibition is a common target for anti-inflammatory drug development. It is plausible that this compound shares this mechanism of action.

The following diagram illustrates the canonical NF-κB signaling pathway, which is a likely target for this compound and related sesquiterpenoids.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Inflammatory Gene Expression Nucleus->Genes Transcription Inhibitor Tirotundin/ This compound (Proposed) Inhibitor->IKK Inhibition (Proposed)

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies are crucial. Below are the standard protocols for the key assays used to evaluate the biological activity of this compound and its alternatives.

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Tagitinin A, Tagitinin C) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization: The plate is incubated for a further 4 hours, after which a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the compound concentration.

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

The available experimental data on 1β-hydroxytirotundin 3-O-methyl ether, a close analog of this compound, demonstrates cytotoxic activity against a panel of human cancer cell lines. However, when compared to other sesquiterpenoids from Tithonia diversifolia, namely Tagitinin A and Tagitinin C, its potency is considerably lower. The consistent results for these compounds across multiple cell lines suggest a degree of reproducibility in the experimental findings.

Further research is required to isolate and test this compound specifically to confirm these findings and to explore its anti-inflammatory potential through direct inhibition of the NF-κB pathway. The provided experimental protocols offer a standardized framework for researchers to conduct such studies and to ensure the generation of reproducible and comparable data. The lack of direct studies on the reproducibility of this compound's effects highlights the need for further investigation to validate its potential as a therapeutic agent.

References

Unveiling the Bioactivity of 3-O-Methyltirotundin: A Comparative Analysis of Anti-Hyperglycemic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A critical analysis of peer-reviewed literature reveals insights into the anti-hyperglycemic activity of 3-O-Methyltirotundin, a sesquiterpenoid isolated from the medicinal plant Tithonia diversifolia. While direct and extensive studies on this specific compound are limited, a key study provides a basis for comparison with other structurally related natural products. This guide synthesizes the available data, details the experimental methodologies, and visualizes the scientific context for researchers, scientists, and drug development professionals.

Comparative Bioactivity: Glucose Uptake in Adipocytes

A pivotal study by Zhao et al. (2012) investigated the in vitro anti-hyperglycemic effects of several sesquiterpenes isolated from Tithonia diversifolia, including this compound (referred to in the study as tirotundin-3-O-methyl ether). The researchers evaluated the compounds' ability to enhance glucose uptake in 3T3-L1 adipocytes, a standard cell model for studying diabetes and metabolism.

The results, summarized in the table below, indicate that at a concentration of 10 µg/mL, this compound did not significantly increase glucose uptake.[1] In contrast, several other isolated compounds demonstrated significant activity at the same concentration, suggesting a higher potential for anti-hyperglycemic effects under these experimental conditions.[1]

CompoundSource OrganismBioactivity AssayConcentrationOutcome
This compound Tithonia diversifoliaGlucose Uptake (3T3-L1 cells)10 µg/mLNo Significant Increase
1β-hydroxydiversifolin-3-O-methyl etherTithonia diversifoliaGlucose Uptake (3T3-L1 cells)10 µg/mLSignificant Increase
1β-hydroxytirotundin-3-O-methyl etherTithonia diversifoliaGlucose Uptake (3T3-L1 cells)10 µg/mLSignificant Increase
New Germacrane Sesquiterpene 1Tithonia diversifoliaGlucose Uptake (3T3-L1 cells)10 µg/mLSignificant Increase
New Germacrane Sesquiterpene 3Tithonia diversifoliaGlucose Uptake (3T3-L1 cells)10 µg/mLSignificant Increase
Rosiglitazone (B1679542) (Positive Control)SyntheticGlucose Uptake (3T3-L1 cells)~1-10 µMSignificant Increase [2][3]

Table 1: Comparative Anti-Hyperglycemic Activity of Sesquiterpenoids from Tithonia diversifolia and a Positive Control.[1][2][3]

Experimental Protocol: 3T3-L1 Adipocyte Glucose Uptake Assay

The following is a detailed methodology for the glucose uptake assay, based on the protocol described by Zhao et al. (2012) and other standard procedures for this experiment.[1]

1. Cell Culture and Differentiation:

  • 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until confluent.

  • Differentiation into mature adipocytes is induced by treating the confluent cells with a differentiation cocktail containing DMEM, 10% FBS, dexamethasone, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and insulin (B600854) for a specified period.

  • Following induction, the cells are maintained in DMEM with 10% FBS and insulin for several days to allow for complete differentiation, characterized by the accumulation of lipid droplets.

2. Compound Treatment:

  • Differentiated 3T3-L1 adipocytes are serum-starved for a few hours.

  • The cells are then treated with the test compounds (e.g., this compound and its analogues) at the desired concentration (10 µg/mL in the cited study) or a positive control (e.g., rosiglitazone or insulin) for a defined incubation period.[1]

3. Glucose Uptake Measurement:

  • After incubation with the compounds, the cells are washed with a buffer (e.g., Krebs-Ringer phosphate (B84403) buffer).

  • A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells.

  • The cells are incubated for a short period to allow for the uptake of the glucose analog.

  • The reaction is stopped, and the cells are washed to remove any extracellular fluorescent glucose.

  • The intracellular fluorescence is measured using a fluorometer or a fluorescence microscope. The intensity of the fluorescence is directly proportional to the amount of glucose taken up by the cells.

4. Data Analysis:

  • The fluorescence readings from the compound-treated cells are compared to those of the untreated (basal) control cells.

  • The results are typically expressed as a fold increase in glucose uptake over the basal level. Statistical analysis is performed to determine the significance of the observed effects.

Visualizing the Science

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment & Assay cluster_2 Data Analysis 3T3-L1 Preadipocytes 3T3-L1 Preadipocytes Differentiation Cocktail\n(Dexamethasone, IBMX, Insulin) Differentiation Cocktail (Dexamethasone, IBMX, Insulin) 3T3-L1 Preadipocytes->Differentiation Cocktail\n(Dexamethasone, IBMX, Insulin) Induce Differentiation Mature Adipocytes Mature Adipocytes Differentiation Cocktail\n(Dexamethasone, IBMX, Insulin)->Mature Adipocytes Maturation Serum Starvation Serum Starvation Mature Adipocytes->Serum Starvation Compound Incubation\n(e.g., this compound) Compound Incubation (e.g., this compound) Serum Starvation->Compound Incubation\n(e.g., this compound) Add Fluorescent Glucose Analog\n(2-NBDG) Add Fluorescent Glucose Analog (2-NBDG) Compound Incubation\n(e.g., this compound)->Add Fluorescent Glucose Analog\n(2-NBDG) Measure Intracellular Fluorescence Measure Intracellular Fluorescence Add Fluorescent Glucose Analog\n(2-NBDG)->Measure Intracellular Fluorescence Compare to Control Compare to Control Measure Intracellular Fluorescence->Compare to Control Determine Glucose Uptake Determine Glucose Uptake Compare to Control->Determine Glucose Uptake G cluster_0 Insulin Signaling Cascade Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS Proteins InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 at Plasma Membrane GLUT4_vesicle->GLUT4_membrane GlucoseUptake Glucose Uptake GLUT4_membrane->GlucoseUptake Facilitates Glucose Glucose Glucose->GLUT4_membrane

References

Safety Operating Guide

Prudent Disposal of 3-O-Methyltirotundin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3-O-Methyltirotundin based on general laboratory safety principles. As no specific Safety Data Sheet (SDS) with explicit disposal instructions was readily available, this compound should be treated as hazardous waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local, state, and federal regulations.

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For this compound, a sesquiterpenoid compound, a conservative approach to disposal is necessary in the absence of detailed hazard information. This guide provides a procedural, step-by-step approach for its safe handling and disposal.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is crucial for selecting appropriate containers and anticipating potential incompatibilities.

PropertyValue
CAS Number 1021945-29-8[1][2]
Molecular Formula C20H30O6[3]
Molecular Weight 366.45 g/mol [3]
Physical Description Powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1][4]

Step-by-Step Disposal Protocol

The following methodology outlines the safe disposal of this compound waste, including the pure compound and contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Precautions:

Before handling any waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat. All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Characterization:

All waste containing this compound must be classified as hazardous chemical waste.[5][6] This includes:

  • Unused or expired this compound powder.

  • Solutions containing this compound.

  • Contaminated consumables such as weighing paper, pipette tips, gloves, and wipes.

  • Empty containers that held the compound.

3. Waste Segregation and Containerization:

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8]

  • Solid Waste: Collect solid this compound waste and contaminated consumables in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless you have confirmed their compatibility. Given its solubility in various organic solvents, ensure the container is appropriate for such waste.

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[5] The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple-rinsing, deface the original label and dispose of the container as regular trash, or as directed by your institution's policies.[5]

4. Labeling of Waste Containers:

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date waste was first added to the container.[9]

5. Storage of Chemical Waste:

Store sealed hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[6][7] This area should be well-ventilated and away from sources of ignition or incompatible materials.[7] Adhere to the maximum volume of hazardous waste allowed in an SAA as per institutional and regulatory guidelines.[6]

6. Arranging for Professional Disposal:

Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[5][10] Do not pour this compound or its solutions down the drain or dispose of it in the regular trash.[5][8][11]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate Waste Streams characterize->segregate solid Solid Waste (Powder, Contaminated Items) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid container Empty Containers segregate->container solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container rinse Triple-Rinse Container container->rinse storage Store Sealed Containers in Satellite Accumulation Area solid_container->storage liquid_container->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Dispose of Clean Container as Non-Hazardous Waste rinse->dispose_container collect_rinsate->liquid_container pickup Arrange for Professional Waste Disposal via EHS storage->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-O-Methyltirotundin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for handling 3-O-Methyltirotundin. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling potentially hazardous research chemicals and natural product compounds, such as alkaloids. It is imperative to obtain the specific SDS from your supplier before handling this compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to potentially hazardous chemicals is the correct and consistent use of Personal Protective Equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

PPE Component Specification Recommended Use
Hand Protection Chemically resistant nitrile gloves (double-gloving recommended).Required for all handling activities, including preparation, weighing, and disposal. Change gloves frequently and immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.Required for all handling activities.
Body Protection Disposable, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs.Required when there is a potential for splashing or contamination of clothing.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator. For potential vapors or when handling larger quantities, a half-mask or full-face respirator with an appropriate combination cartridge (e.g., organic vapor/particulate) may be necessary.Required when handling powders, when aerosols may be generated, or in poorly ventilated areas.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize the risk of exposure.

2.1. Pre-Handling Procedures

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

  • Gather Materials: Before starting any experiment, assemble all necessary equipment, including PPE, weighing paper, spatulas, solvents, and labeled waste containers.

  • PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.

2.2. Handling Procedures

  • Weighing and Transfer: Handle solid this compound with care to minimize dust generation. Use a spatula for transfers and weigh the compound on weighing paper within a ventilated enclosure.

  • Working with Solutions: When preparing and working with solutions, use appropriate glassware and pipetting techniques to avoid splashes and the formation of aerosols.

2.3. Post-Handling and Cleanup

  • Decontamination: Thoroughly clean all equipment and the work area after use. Use an appropriate solvent to decontaminate surfaces.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (outer gloves, gown, inner gloves, face shield/goggles, respirator).

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into a clearly labeled hazardous waste container.

  • Disposal Protocol: Follow all institutional, local, state, and federal regulations for the disposal of chemical waste. Do not pour chemical waste down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Risk Assessment & SOP Review B Prepare Designated Work Area (Fume Hood / BSC) A->B C Don Appropriate PPE B->C D Handle Compound (Weighing, Solution Prep) C->D E Conduct Experiment D->E F Decontaminate Work Area & Equipment E->F G Segregate & Label Hazardous Waste F->G H Doff PPE F->H J Dispose of Waste via EHS G->J I Wash Hands H->I

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.